molecular formula C12H21NO2 B1356365 1-Cyclohexylpiperidine-4-carboxylic acid CAS No. 897094-33-6

1-Cyclohexylpiperidine-4-carboxylic acid

Cat. No.: B1356365
CAS No.: 897094-33-6
M. Wt: 211.3 g/mol
InChI Key: QTJYMJZSIMYYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative organic compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol (PubChem). This compound, provided as a hydrochloride salt, offers enhanced crystallinity and solubility for research applications. Its structure features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid functional group, which contributes to its distinct chemical and biological properties (BenchChem). In scientific research, this compound serves as a valuable scaffold in drug discovery and proteomics. Studies indicate it exhibits promising biological activity, including potential antimicrobial effects against Myanmar tuberculosis and cytotoxic properties against certain cancer cell lines, such as FaDu hypopharyngeal tumor cells (BenchChem). The mechanism of action is attributed to its function as a ligand, enabling it to bind to specific receptors or enzymes and modulate their activity within various biological pathways (BenchChem). Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use (Santa Cruz Biotechnology). Researchers should refer to the specific Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJYMJZSIMYYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276975
Record name 1-Cyclohexyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897094-33-6
Record name 1-Cyclohexyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897094-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclohexylpiperidine-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and structural role of 1-Cyclohexylpiperidine-4-carboxylic acid (also known as N-cyclohexylisonipecotic acid). This document treats the compound primarily as a privileged scaffold and bioactive intermediate, analyzing its mechanism through the lens of structure-activity relationships (SAR) and its specific utility in designing ligands for GPCRs (Histamine, Muscarinic) and ion channels.

Mechanism of Action, Structural Biology, and Experimental Protocols[1]

Executive Summary

1-Cyclohexylpiperidine-4-carboxylic acid (CAS: 63214-55-1; HCl Salt: 1185295-86-6) is a zwitterionic, amphiphilic pharmacophore widely utilized in medicinal chemistry. Unlike simple reagents, it acts as a bifunctional molecular anchor :

  • The Piperidine-4-carboxylic Acid Core: Mimics the transition state of peptide hydrolysis or acts as a bioisostere for

    
    -aminobutyric acid (GABA), engaging polar/charged residues (e.g., Asp, Glu, Arg) in receptor binding pockets.
    
  • The N-Cyclohexyl Moiety: Provides a bulky, lipophilic "shield" that occupies hydrophobic subsites (e.g., S2/S3 pockets in proteases or allosteric sites in GPCRs), significantly enhancing membrane permeability (LogP) compared to the parent isonipecotic acid.

Primary Pharmacological Classes:

  • Histamine H1 Antagonists: Core scaffold for second-generation antihistamines (e.g., Levocabastine analogs).

  • Sigma Receptor Ligands: The N-cyclohexylpiperidine motif is a classic high-affinity pharmacophore for

    
     and 
    
    
    
    receptors.
  • Muscarinic Antagonists: Used to target M3 receptors in antispasmodic agents.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 1-Cyclohexylpiperidine-4-carboxylic acidStandard nomenclature.[1]
Molecular Weight 211.30 g/mol (Free base)Fragment-like; ideal for fragment-based drug discovery (FBDD).
pKa (Acid) ~4.0 - 4.5Ionized (COO⁻) at physiological pH; forms salt bridges.
pKa (Base) ~9.8 - 10.2Protonated (NH⁺) at physiological pH; key for cation-pi interactions.
LogP ~2.1 (Predicted)Significantly higher than isonipecotic acid (LogP ~ -2.5), allowing BBB penetration.
Topology Amphiphilic ZwitterionBridges hydrophobic and hydrophilic domains in protein targets.
Mechanism of Action: The "Privileged Scaffold" Hypothesis

The mechanism of action for 1-Cyclohexylpiperidine-4-carboxylic acid is defined by its ability to act as a molecular mimic in three distinct biological contexts.

A. The Histamine H1 Receptor Blockade (Antagonist Mode)

In H1 antagonists, the piperidine nitrogen serves as the essential cationic center that anchors the molecule to a conserved Aspartate (Asp107) residue in Transmembrane Domain 3 (TM3) of the GPCR.

  • Mechanism: The carboxylic acid moiety (often esterified or modified in final drugs) directs the orientation of the molecule, while the N-cyclohexyl group fits into a hydrophobic accessory pocket formed by aromatic residues (Trp, Phe) in TM6/TM7. This steric bulk prevents the conformational change required for receptor activation (G-protein coupling).

B. Sigma (

) Receptor Modulation

The N-cyclohexylpiperidine substructure is one of the most potent pharmacophores for


 receptors.
  • Mechanism: The basic nitrogen interacts with an acidic residue (likely Asp126 in

    
    ), while the cyclohexyl ring sits in a hydrophobic tunnel. The carboxylic acid at position 4 allows for further functionalization to tune selectivity between 
    
    
    
    (chaperone activity) and
    
    
    (pro-apoptotic activity).
C. GABA Transport & Metabolism

While isonipecotic acid is a GABA-A agonist, the bulky N-cyclohexyl substitution sterically hinders binding to the orthosteric GABA-A site.

  • Mechanism Shift: Instead of direct agonism, this scaffold is often explored for GABA Transporter (GAT) inhibition . The lipophilic tail anchors the inhibitor in the membrane-proximal domain of the transporter, blocking the reuptake of GABA from the synaptic cleft.

Visualization: Pharmacophore & Synthesis Pathways
Diagram 1: Pharmacophore Interaction Map

This diagram illustrates how the scaffold bridges distinct domains within a theoretical GPCR binding pocket.

Pharmacophore Scaffold 1-Cyclohexylpiperidine- 4-carboxylic Acid Hydrophobic Hydrophobic Pocket (TM6/TM7) Scaffold->Hydrophobic Cyclohexyl Group (Van der Waals) Ionic Anionic Site (Asp107) Scaffold->Ionic Protonated Nitrogen (Salt Bridge) Polar Polar/H-Bond Region (Extracellular Loop) Scaffold->Polar Carboxylate (H-Bond Acceptor)

Caption: Interaction map showing the tripartite binding mode: Hydrophobic anchor (Cyclohexyl), Cationic pivot (Amine), and Polar effector (Carboxyl).

Diagram 2: Synthesis Workflow (Reductive Amination)

The standard protocol for generating this scaffold from accessible precursors.

Synthesis Start1 Isonipecotic Acid (Piperidine-4-carboxylic acid) Step1 Imine Formation (pH 5-6, MeOH) Start1->Step1 Start2 Cyclohexanone Start2->Step1 Step2 Reduction (NaBH3CN or NaBH(OAc)3) Step1->Step2 - H2O Product 1-Cyclohexylpiperidine- 4-carboxylic Acid Step2->Product Yield: ~85%

Caption: Reductive amination pathway using sodium cyanoborohydride or triacetoxyborohydride to couple cyclohexanone with isonipecotic acid.

Experimental Protocols
Protocol A: Synthesis via Reductive Amination

Objective: Synthesize 1-Cyclohexylpiperidine-4-carboxylic acid from isonipecotic acid.

  • Reagents:

    • Isonipecotic acid (1.0 eq)

    • Cyclohexanone (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH3CN.

    • Acetic acid (catalytic, to adjust pH to ~5-6).

    • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Procedure:

    • Step 1: Dissolve isonipecotic acid in DCE/MeOH. Add cyclohexanone and stir for 30 min to allow imine formation equilibrium.

    • Step 2: Add acetic acid (if using MeOH/NaBH3CN) to facilitate protonation of the imine.

    • Step 3: Add STAB portion-wise over 20 minutes at 0°C.

    • Step 4: Warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.

    • Step 5 (Quench): Quench with saturated aqueous NaHCO3.

    • Step 6 (Workup): Extract with DCM (x3). The product is zwitterionic; if it stays in the aqueous phase, adjust pH to isoelectric point (~7) or use n-Butanol for extraction.

    • Step 7 (Purification): Recrystallize from Ethanol/Ether or use ion-exchange chromatography if necessary.

Protocol B: In Vitro H1 Receptor Binding Assay (Screening Mode)

Objective: Determine the affinity (


) of the scaffold or its derivatives.
  • System: CHO cells stably expressing human H1 receptor.

  • Radioligand: [3H]-Pyrilamine (Specific Activity ~ 80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Workflow:

    • Incubation: Mix membrane preparation (20 µg protein), [3H]-Pyrilamine (1 nM), and increasing concentrations of 1-Cyclohexylpiperidine-4-carboxylic acid (

      
       to 
      
      
      
      M).
    • Time: Incubate for 60 min at 27°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Self-Validation Check: Non-specific binding should be determined using 10 µM Triprolidine.

References
  • PubChem. (2025).[2] Compound Summary: 1-Cyclohexylpiperidine-4-carboxylic acid.[3][1][4] National Library of Medicine. Retrieved from [Link]

  • Kerr, D. I., & Ong, J. (1992).[5] GABA agonists and antagonists.[5] Medicinal Research Reviews, 12(6), 593–636.[5] (Contextual reference for Isonipecotic acid core).

  • Iorio, M. A., et al. (1991).[6] Synthesis and biological activity of 1-(1-phenylcyclohexyl)piperidines. (Contextual reference for Cyclohexylpiperidine pharmacophore SAR).

Sources

Technical Guide: Spectroscopic Characterization of 1-Cyclohexylpiperidine-4-carboxylic Acid

[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: 1-Cyclohexylpiperidine-4-carboxylic acid[1][2]

  • Molecular Formula: C₁₂H₂₁NO₂[1]

  • Molecular Weight: 211.30 g/mol [1]

  • Structure: A piperidine ring in a chair conformation with a carboxylic acid at the C4 position (equatorial preference) and a cyclohexyl group attached to the nitrogen.[1]

Synthesis Context (Impurity Profile)

Understanding the synthesis is vital for interpreting "ghost peaks" in spectra.[1] The standard industrial route involves the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) with cyclohexanone using sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[1]

  • Common Impurities: Residual cyclohexanone (δ ~2.3 ppm triplets), isonipecotic acid (broad signals in D₂O), or over-reduced cyclohexanol.

Spectroscopic Data Analysis[1][4][5]

Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance).[1] Diagnostic Value: Confirmation of the carboxylic acid and tertiary amine salt state.[1]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Notes
O-H Stretch 2400 – 3200Broad, MedCharacteristic "acid beard" of carboxylic acid dimers; overlaps with C-H.[1]
C-H Stretch 2930, 2855StrongAsymmetric/symmetric stretching of cyclohexyl and piperidine methylenes.
C=O Stretch 1700 – 1725StrongCarbonyl stretch of the carboxylic acid.[1] (Shifts to ~1600 cm⁻¹ if zwitterionic/carboxylate).[1]
Bohlmann Bands 2700 – 2800WeakIndicates lone pair on Nitrogen is anti-periplanar to adjacent C-H bonds (visible in free base only).[1]
C-N Stretch 1150 – 1250MediumAliphatic C-N stretch.[1]
Mass Spectrometry (EI-MS)

Methodology: Electron Ionization (70 eV).[1] Diagnostic Value: Structural connectivity and molecular weight confirmation.[1]

Fragmentation Pathway: The molecule typically undergoes

1
m/z ValueIon TypeFragment Structure / Interpretation
211 [M]⁺Molecular Ion (Weak intensity).[1]
166 [M - COOH]⁺Loss of carboxylic acid moiety (45 Da).[1] Common in piperidine acids.[1]
167 [M - CO₂]⁺Decarboxylation (often thermal artifact in inlet).[1]
128 [C₈H₁₄N]⁺Piperidine ring fragmentation; loss of cyclohexyl ring is unlikely; this is often the N-cyclohexyl-aziridinium species.[1]
55 [C₄H₇]⁺Cyclohexyl ring fragment (Base peak in some analogs).[1]
Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[1] Solvent Effects:

  • CDCl₃: Used for the Free Base.[1] Shows sharp signals; acidic proton often broad or invisible.[1]

  • D₂O / DMSO-d₆: Used for the HCl Salt or Zwitterion.[1] Signals may shift downfield due to protonation of the nitrogen.[1]

¹H NMR Data (400 MHz, CDCl₃ - Free Base)

Note: Chemical shifts are reported relative to TMS (δ 0.0).

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
COOH 10.5 - 12.0Broad s1H-Acidic proton (concentration dependent).[1]
N-CH 2.30 - 2.45m1H-Methine proton of the cyclohexyl ring attached to Nitrogen.[1]
Pip-H2/6 (eq) 2.85 - 2.95Broad d2H~11 HzEquatorial protons adjacent to Nitrogen (deshielded).[1]
Pip-H2/6 (ax) 2.15 - 2.25td2H~11, 2.5 HzAxial protons adjacent to Nitrogen (shielded by anisotropy).[1]
Pip-H4 2.20 - 2.35tt1H~11, 4 HzMethine proton alpha to Carbonyl.[1]
Pip-H3/5 1.75 - 1.95m4H-Methylene protons of piperidine ring.[1]
Cyc-H 1.60 - 1.80m5H-Cyclohexyl equatorial/distal protons.[1]
Cyc-H 1.05 - 1.30m5H-Cyclohexyl axial protons.[1]
¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ ppm)Carbon TypeAssignment
C=O 178.5QuaternaryCarboxylic acid carbonyl.[1]
N-CH 63.8CHCyclohexyl methine (attached to N).[1]
Pip-C2/6 50.2CH₂Piperidine carbons adjacent to N.
Pip-C4 41.5CHPiperidine carbon alpha to COOH.[1]
Pip-C3/5 28.5CH₂Piperidine beta carbons.[1]
Cyc-C2/6 29.0CH₂Cyclohexyl carbons adjacent to methine.[1]
Cyc-C3/5 26.2CH₂Cyclohexyl distal carbons.[1]
Cyc-C4 25.8CH₂Cyclohexyl para carbon.[1]

Experimental Protocols

Protocol A: Preparation for NMR (HCl Salt vs. Free Base)

The commercial form is often the Hydrochloride salt (CAS 1185295-86-6), which is insoluble in CDCl₃.[1]

  • For HCl Salt: Dissolve 10 mg in 0.6 mL DMSO-d₆ or D₂O .

    • Expectation: N-H⁺ peak visible in DMSO (~9-10 ppm); water peak suppression may be required in D₂O.[1]

  • For Free Base Extraction (if CDCl₃ required):

    • Suspend 50 mg of salt in 2 mL saturated NaHCO₃.

    • Extract with 2 mL CDCl₃ (directly in a vial, separate layers).

    • Dry organic layer with anhydrous Na₂SO₄.[1]

    • Filter into NMR tube.[1]

Protocol B: Visualization of Characterization Workflow

The following diagram outlines the logical flow for validating the structure of this intermediate during synthesis.

CharacterizationWorkflowSampleCrude Product(Reductive Amination)TLCTLC Screening(MeOH/DCM 1:9)Sample->TLCPurificationAcid-Base Extractionor RecrystallizationTLC->Purification Impurities FoundPureSamplePurified 1-Cyclohexyl-piperidine-4-COOHPurification->PureSampleIRFT-IRCheck: 1700 cm⁻¹ (COOH)PureSample->IRMSMS (ESI/EI)Check: m/z 212 (M+H)PureSample->MSNMR¹H NMR (CDCl₃)Check: Cyclohexyl/Pip RatioPureSample->NMRDecisionSpectra Match?IR->DecisionMS->DecisionNMR->DecisionDecision->Purification No (Reprocess)ReleaseRelease forDownstream SynthesisDecision->Release Yes

Figure 1: Structural validation workflow for 1-Cyclohexylpiperidine-4-carboxylic acid, prioritizing purity checks before spectral acquisition.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperidine, 1-cyclohexyl- (CAS 3319-01-5).[1][3] NIST Mass Spectrometry Data Center.[1][4][5] Link

  • PubChem. Compound Summary: 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride (CAS 1185295-86-6).[1] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. Product Specification: 1-Cyclohexylpiperidine-4-carboxylic acid.[1]Link[1]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Reference for general piperidine shift assignments).

Targeting the Sigma-1/VAChT Interface: A Technical Guide to N-Cyclohexylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The N-cyclohexylpiperidine scaffold represents a privileged structure in medicinal chemistry, distinct from its structural isomer, the phencyclidine (PCP) core. While the latter is associated with psychotomimetic NMDA antagonism, N-cyclohexylpiperidine derivatives—specifically those structurally related to Vesamicol and high-affinity Sigma-1 receptor (


R)  ligands—offer a gateway to neuroprotective and antineoplastic therapeutics. This guide provides a technical roadmap for the synthesis, biological characterization, and structural optimization of these derivatives, focusing on tuning selectivity between the Vesicular Acetylcholine Transporter (VAChT) and 

receptors.

Structural Logic & Pharmacophore Distinction[1]

To ensure safety and efficacy, researchers must first distinguish the target scaffold from toxicological "dead ends."

  • The Target (N-Linked): The piperidine nitrogen is directly bonded to the cyclohexyl ring (e.g., via reductive amination). This creates a flexible tertiary amine core essential for

    
    R chaperoning activity and VAChT inhibition.
    
  • The Hazard (C-Linked): In PCP, the piperidine nitrogen is attached to a cyclohexyl carbon that also bears a phenyl ring (geminal disubstitution). This rigid steric bulk is a primary driver of high-affinity NMDA channel blockade and psychotoxicity.

Strategic Directive: The optimization of N-cyclohexylpiperidine derivatives relies on exploiting the hydrophobic pocket of the


R and the vesicular lumenal gate  of VAChT, while minimizing overlap with the PCP binding site on the NMDA receptor.

Critical Biological Targets

A. Sigma-1 Receptor ( R) Modulation

The


R is a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM).
  • Mechanism: Agonists promote

    
    R dissociation from BiP (binding immunoglobulin protein), allowing it to chaperone IP3 receptors and prevent Ca
    
    
    
    dysregulation.
  • SAR Insight: A basic nitrogen (piperidine) flanked by two hydrophobic regions is the canonical pharmacophore. The cyclohexyl ring serves as the primary hydrophobic domain, while substituents at the piperidine 4-position (e.g., benzyl, phenyl) engage the secondary hydrophobic pocket.

B. Vesicular Acetylcholine Transporter (VAChT)
  • Reference Ligand: Vesamicol (2-(4-phenylpiperidino)cyclohexanol).[1][2][3]

  • Activity: Nanomolar inhibition of ACh uptake into synaptic vesicles.

  • Therapeutic Relevance: While VAChT inhibition is useful for diagnostic imaging (PET tracers for cholinergic loss in Alzheimer's), medicinal chemistry often aims to reduce VAChT affinity to favor selective

    
    R neuroprotection.
    

Structure-Activity Relationship (SAR) Visualization

The following diagram details the modification zones required to shift affinity between VAChT,


R, and AChE (Acetylcholinesterase).

SAR_Logic Core N-Cyclohexylpiperidine Core Scaffold Cyclohexyl Cyclohexyl Ring (Zone A) Hydrophobic Anchor Core->Cyclohexyl Piperidine Piperidine Ring (Zone B) Basic Amine Center Core->Piperidine Rule1 Add -OH at C2 (Vesamicol) >>> High VAChT Affinity Cyclohexyl->Rule1 Mod A C4_Sub C4-Substituent (Zone C) Selectivity Switch Piperidine->C4_Sub Rule3 Rigidification (e.g., Spiro) >>> Reduces Off-Target (NMDA/DA Transporter) Piperidine->Rule3 Mod B Rule2 Unsubstituted Cyclohexyl + C4-Benzyl Group >>> High Sigma-1 Affinity C4_Sub->Rule2 Mod C

Figure 1: SAR decision tree for shifting pharmacological profiles. Note that C2-hydroxylation on the cyclohexyl ring is the "Vesamicol Switch" enabling VAChT potency.

Synthesis Protocol: Reductive Amination

Standardizing the creation of the N-C bond without over-alkylation.

Objective: Synthesize 1-cyclohexyl-4-benzylpiperidine (Prototypical


 ligand).
Reagents:  4-Benzylpiperidine, Cyclohexanone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (1,2-Dichloroethane).
  • Imine Formation:

    • Dissolve 4-benzylpiperidine (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous DCE under

      
       atmosphere.
      
    • Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation.

    • Why: Acidic catalysis activates the ketone carbonyl, facilitating nucleophilic attack by the secondary amine.

    • Stir at Room Temperature (RT) for 2 hours.

  • Reduction (The STAB Protocol):

    • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Causality: STAB is preferred over NaCNBH

      
       due to lower toxicity and better selectivity for imines over ketones, preventing direct reduction of the starting cyclohexanone.
      
    • Stir overnight (12–16 hours) at RT.

  • Workup & Purification:

    • Quench with sat. NaHCO

      
       (pH ~8). Extract with DCM (
      
      
      
      ).
    • Wash organic layer with brine, dry over MgSO

      
      .
      
    • Crucial Step: Purify via flash column chromatography (Hexane:EtOAc + 1% Et

      
      N). The amine requires basic conditions to prevent tailing on silica.
      

Biological Validation Workflows

A. Primary Screening: Radioligand Binding

To determine affinity (


), use competition binding assays.
  • 
     Receptor Assay: 
    
    • Radioligand: (+)-[

      
      H]Pentazocine (highly selective agonist).
      
    • Tissue Source: Guinea pig brain membranes (richest source of

      
      ).
      
    • Nonspecific Binding Definition: 10

      
      M Haloperidol.
      
    • Protocol: Incubate membrane prep + radioligand + test compound (10 concentrations) in Tris-HCl (pH 7.4) for 120 min at 37°C. Terminate via rapid filtration over GF/B filters.

  • VAChT Assay (Counter-Screen):

    • Radioligand: (-)-[

      
      H]Vesamicol.
      
    • Tissue Source: Torpedo electric organ (historical standard) or PC12 cells stably expressing VAChT.

    • Protocol: Similar filtration method. High affinity here indicates potential for presynaptic cholinergic blockade (toxicity risk for neuroprotective drugs).

B. Functional Selectivity Workflow

Binding does not equal function. Use this flow to classify ligands.

Screening_Flow cluster_binding Stage 1: Affinity cluster_func Stage 2: Function Start Synthesized Derivative Bind_S1 Sigma-1 Binding (>100 nM = Fail) Start->Bind_S1 Bind_NMDA NMDA Binding (Avoid <1 uM) Start->Bind_NMDA Ca_Flux Bradykinin-induced Ca2+ Release Assay Bind_S1->Ca_Flux High Affinity Tox Cell Viability (MTT/LDH) Bind_NMDA->Tox Check for Psychotoxicity Decision Lead Candidate Ca_Flux->Decision Enhancement = Agonist Reduction = Antagonist

Figure 2: Screening cascade prioritizing Sigma-1 efficacy while filtering out NMDA-mediated toxicity.

Data Interpretation & Selectivity Ratios

When analyzing N-cyclohexylpiperidine derivatives, the Selectivity Ratio is the primary metric for success. A successful neuroprotective agent requires


 selectivity over both 

(linked to cell death) and NMDA.
Compound ClassStructure Feature


(nM)
VAChT

(nM)
NMDA

(nM)
Clinical Potential
Vesamicol 2-OH-cyclohexyl>100~2-5 >10,000Diagnostic Imaging (VAChT)
PB28 Analog N-propyl-tetralin tail~0.5 >1,000>10,000Anticancer (

mixed)
PRE-084 Morpholine variant2.2 LowLowCognitive Enhancement
PCP (Control) Geminal Phenyl>1,000Low40-60 Toxic / Hallucinogenic

Note: Data represents typical ranges for these pharmacophore classes based on literature aggregates.

References

  • Berardi, F., et al. (2009).[4] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review. Current Medicinal Chemistry.

  • Rogers, G. A., et al. (1989). Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol).[1] Journal of Medicinal Chemistry.

  • Efange, S. M., et al. (1994). Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor. Biochemical Pharmacology.[5][6]

  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ8-Δ7 sterol isomerase ligands. Journal of Medicinal Chemistry.

  • Klette, K. L., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry (Re: Dopamine/PCP overlap).

Sources

1-Cyclohexylpiperidine-4-carboxylic Acid: A Structural Prototype for Zwitterionic H1 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Cyclohexylpiperidine-4-carboxylic acid (and its hydrochloride salt) as a functional scaffold and antagonist for the Histamine H1 receptor.

Executive Summary & Chemical Identity

1-Cyclohexylpiperidine-4-carboxylic acid (CAS: 67446-07-5 / HCl salt: 1019851-98-9) represents a critical pharmacophore in the design of second-generation, non-sedating antihistamines. Unlike first-generation H1 antagonists (e.g., diphenhydramine) which are lipophilic amines capable of crossing the blood-brain barrier (BBB), this molecule incorporates an amphoteric (zwitterionic) structure.

The presence of the basic piperidine nitrogen (protonated at physiological pH) and the acidic carboxylate tail creates a polarity profile that restricts CNS penetration while maintaining high affinity for the peripheral H1 receptor. This guide explores its mechanistic role, synthesis, and validation as a lead compound in antihistamine development.

PropertyData
IUPAC Name 1-cyclohexylpiperidine-4-carboxylic acid
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Pharmacological Class Histamine H1 Receptor Antagonist (Inverse Agonist)
Key Feature Zwitterionic moiety (Non-sedating profile)

Mechanism of Action: H1 Receptor Inverse Agonism

Historically termed "antagonists," compounds in this class are more accurately defined as inverse agonists . The Histamine H1 receptor is a G-protein-coupled receptor (GPCR) that exhibits constitutive activity (basal signaling) even in the absence of histamine.

Molecular Interaction
  • Binding Site: The 1-cyclohexylpiperidine moiety occupies the hydrophobic pocket of the H1 receptor, mimicking the interaction of the histamine imidazole ring.

  • Ionic Anchoring: The protonated nitrogen of the piperidine ring forms a salt bridge with the conserved Aspartate (Asp107) residue in Transmembrane Domain 3 (TM3) of the receptor.

  • Conformational Locking: The bulky cyclohexyl group provides steric hindrance, stabilizing the receptor in its inactive (

    
    ) state, thereby reducing basal Gq/11 signaling.
    
Signaling Pathway Blockade

Upon binding, the molecule inhibits the Gq-mediated cascade, preventing the hydrolysis of PIP2 into IP3 and DAG, ultimately suppressing intracellular calcium mobilization.

H1_Signaling_Blockade Histamine Histamine (Agonist) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active Stabilizes Antagonist 1-Cyclohexylpiperidine- 4-carboxylic acid (Inverse Agonist) Antagonist->H1R_Active Inhibits H1R_Inactive H1 Receptor (Inactive State) Antagonist->H1R_Inactive Stabilizes H1R_Active->H1R_Inactive Equilibrium Gq Gq/11 Protein H1R_Active->Gq Activates PLC PLCβ Activation Gq->PLC Ca Ca2+ Release (Allergic Response) PLC->Ca

Figure 1: Mechanism of Inverse Agonism. The ligand stabilizes the inactive receptor conformation, halting the Gq-PLC-Ca2+ cascade.

Chemical Synthesis Protocol

The synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid relies on a Reductive Amination strategy, coupling isonipecotic acid (piperidine-4-carboxylic acid) with cyclohexanone. This route is preferred for its high yield and scalability.

Reagents & Materials
  • Substrate: Isonipecotic acid (CAS: 498-94-2)

  • Carbonyl Source: Cyclohexanone

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Hydrogen/Pd-C (Catalytic Hydrogenation)

  • Solvent: Dichloroethane (DCE) or Methanol/Acetic Acid buffer.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve isonipecotic acid (1.0 eq) and cyclohexanone (1.1 eq) in DCE.

    • Add catalytic acetic acid (AcOH) to adjust pH to ~5–6.

    • Stir at room temperature for 1 hour to facilitate imine/enamine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.4 eq) portion-wise over 30 minutes.

    • Note: STAB is preferred over NaBH4 to prevent reduction of the ketone to an alcohol before amination occurs.

  • Quenching & Isolation:

    • Stir overnight at room temperature.

    • Quench with saturated NaHCO3.

    • Extract with Ethyl Acetate (EtOAc). The zwitterionic product may remain in the aqueous phase; if so, adjust pH to isoelectric point (pI) to precipitate or use n-butanol for extraction.

  • Purification:

    • Recrystallize from Ethanol/Ether or convert to HCl salt using 4M HCl in dioxane for better stability.

Experimental Validation: Biological Assays

To validate the efficacy of 1-Cyclohexylpiperidine-4-carboxylic acid, researchers must employ both binding affinity assays and functional response assays.

Radioligand Binding Assay (Affinity)

This protocol determines the


 (inhibition constant) of the compound.
  • Cell Line: HEK-293 cells stably expressing human H1 receptor.

  • Radioligand:

    
    -Pyrilamine (highly selective H1 antagonist).
    
  • Protocol:

    • Prepare cell membrane homogenates.

    • Incubate membranes with 2 nM

      
      -Pyrilamine and varying concentrations (
      
      
      
      to
      
      
      M) of 1-Cyclohexylpiperidine-4-carboxylic acid.
    • Incubate for 60 min at 25°C.

    • Terminate reaction by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Calcium Flux Functional Assay (Efficacy)

Since H1 couples to Gq, calcium release is the direct functional readout.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Histamine (10 µM).

  • Protocol:

    • Load H1-expressing cells with Fluo-4 AM for 45 mins.

    • Pre-incubate cells with the test compound (Antagonist) for 15 mins.

    • Inject Histamine (EC80 concentration) to stimulate Ca2+ release.

    • Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or plate reader.

    • Result: A potent antagonist will dose-dependently suppress the fluorescence spike.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 1-Cyclohexylpiperidine-4-carboxylic acid core affect biological activity. This data is synthesized from comparative studies of piperidine-based antihistamines.[1]

Structural ModificationEffect on H1 ActivityEffect on CNS Entry
Parent (Cyclohexyl + COOH) High Affinity Low (Peripheral)
Esterification of COOH (Ethyl ester)Retained/IncreasedHigh (Sedating)
Removal of Cyclohexyl (N-H)Loss of AffinityN/A
Replacement of Cyclohexyl with MethylReduced AffinityModerate
Addition of Phenyl to C4 (Levocabastine-like)Significantly Increased Low
The "Zwitterion Effect"

The carboxylic acid is crucial not for binding, but for pharmacokinetics . At physiological pH (7.4), the carboxylate is negatively charged and the piperidine nitrogen is positively charged. This high polarity prevents passive diffusion across the blood-brain barrier, restricting the drug to peripheral H1 receptors (e.g., in the nasal mucosa and skin), thereby eliminating the sedative side effects common in 1st-generation antihistamines.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to lead validation.

Workflow Start Start: Isonipecotic Acid Synth Synthesis: Reductive Amination (w/ Cyclohexanone) Start->Synth Purify Purification: Recrystallization or HCl Salt Formation Synth->Purify Check1 QC Check: NMR / LC-MS Purify->Check1 Binding In Vitro Binding: [3H]-Pyrilamine Displacement Check1->Binding Functional Functional Assay: Ca2+ Flux (FLIPR) Binding->Functional Decision Data Analysis: Is Ki < 100 nM? Functional->Decision Lead Lead Candidate: Peripheral H1 Antagonist Decision->Lead Yes Refine Refine Structure: SAR Optimization Decision->Refine No Refine->Synth

Figure 2: Experimental workflow for synthesizing and validating the antagonist.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18724: 1-Cyclohexylpiperidine. Retrieved from [Link]

  • Buschauer, A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI Pharmaceuticals. Retrieved from [Link]

  • DeRuiter, J. (2001).[2] Histamine H1-Receptor Antagonists: Principles of Drug Action. Auburn University. Retrieved from [Link]

  • Tran, J. A., et al. (2005).[3] Structure–activity relationship of a series of cyclohexylpiperidines bearing an amide side chain.[3] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

Sources

The Emergence of 1-Cyclohexylpiperidine-4-Carboxylic Acid Analogs as Novel Analgesic Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within the diverse landscape of potential therapeutics, piperidine-containing compounds have historically proven to be a fertile ground for the discovery of potent analgesics.[1] This technical guide delves into the emerging class of 1-cyclohexylpiperidine-4-carboxylic acid analogs, exploring their potential as a new frontier in pain management. While research into this specific scaffold is still in its nascent stages, this document synthesizes the available preclinical evidence, examines the structure-activity relationships of related compounds, and elucidates the potential mechanisms of action that may underpin their analgesic properties. By providing a comprehensive overview of the synthetic strategies, and the requisite in vitro and in vivo evaluation protocols, this guide serves as a foundational resource for researchers dedicated to advancing the development of this promising class of molecules.

Introduction: The Piperidine Scaffold in Analgesia

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant analgesic drugs.[1] Its conformational flexibility allows for optimal interaction with a variety of biological targets, most notably the opioid receptors. The prototypical phenylpiperidine analgesic, pethidine, and the highly potent fentanyl class of opioids, all feature a central piperidine core, underscoring the scaffold's importance in the design of pain therapeutics.[2][3]

The focus of this guide, the 1-cyclohexylpiperidine-4-carboxylic acid core, represents a departure from the classical phenylpiperidine structure. The substitution of the N-phenylalkyl group with a cyclohexyl moiety and the presence of a carboxylic acid at the 4-position introduce unique physicochemical properties that may translate into a distinct pharmacological profile. Preliminary investigations into derivatives of 1-cyclohexylpiperidine-4-carboxylic acid have suggested analgesic properties, indicating a potential to modulate pain pathways within the central nervous system.[4]

Synthetic Strategies

The synthesis of 1-cyclohexylpiperidine-4-carboxylic acid and its analogs can be achieved through established organic chemistry methodologies. A general synthetic pathway is outlined below. The rationale behind this approach is to build the molecule in a stepwise fashion, allowing for the introduction of diversity at key positions.

General Synthetic Workflow

Synthetic Workflow A Piperidine-4-carboxylic acid ester B N-Alkylation with Cyclohexyl Bromide A->B Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) C 1-Cyclohexylpiperidine-4-carboxylic acid ester B->C D Ester Hydrolysis C->D Base (e.g., NaOH) or Acid (e.g., HCl) E 1-Cyclohexylpiperidine-4-carboxylic acid D->E F Amide Coupling E->F Amine, Coupling agent (e.g., HATU) G 1-Cyclohexylpiperidine-4-carboxamides F->G

Caption: General synthetic scheme for 1-cyclohexylpiperidine-4-carboxylic acid and its amide analogs.

Step-by-Step Protocol: Synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid
  • N-Alkylation: To a solution of a commercially available piperidine-4-carboxylic acid ester (e.g., ethyl isonipecotate) in a suitable polar aprotic solvent such as acetonitrile, add a base (e.g., potassium carbonate) and cyclohexyl bromide. The reaction mixture is typically heated to reflux to drive the reaction to completion. The rationale for using an ester protecting group for the carboxylic acid is to prevent its interference with the N-alkylation step.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The resulting crude product, 1-cyclohexylpiperidine-4-carboxylic acid ester, is then purified using column chromatography.

  • Ester Hydrolysis: The purified ester is then subjected to hydrolysis to yield the free carboxylic acid. This can be achieved under either basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent like methanol) or acidic conditions (e.g., using hydrochloric acid).

  • Isolation of the Final Product: After acidification of the reaction mixture (in the case of basic hydrolysis) to a pH of approximately 2-3, the product, 1-cyclohexylpiperidine-4-carboxylic acid, often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Potential Mechanisms of Analgesic Action

The precise molecular targets of 1-cyclohexylpiperidine-4-carboxylic acid analogs are not yet fully elucidated. However, based on their structural features and the pharmacology of related compounds, several potential mechanisms can be hypothesized.

Opioid Receptor Modulation

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2] While direct binding data for 1-cyclohexylpiperidine-4-carboxylic acid analogs on opioid receptors is limited, their structural similarity to known opioids warrants investigation into this pathway. It is plausible that these compounds could act as agonists or allosteric modulators at mu (µ), delta (δ), or kappa (κ) opioid receptors.

NMDA Receptor Antagonism

Several analogs of phencyclidine (PCP), which feature a 1-phenylcyclohexylpiperidine core, have demonstrated analgesic effects.[5][6] PCP and its derivatives are well-known N-methyl-D-aspartate (NMDA) receptor antagonists. Given that the 1-cyclohexylpiperidine moiety is a common feature, it is conceivable that the analgesic properties of the carboxylic acid analogs could be mediated, at least in part, through the antagonism of NMDA receptors. The overactivation of NMDA receptors is implicated in central sensitization and the development of chronic pain states, making NMDA antagonists a target for analgesic development.[7]

Potential_Mechanisms Compound {1-Cyclohexylpiperidine-4-carboxylic acid Analog} Opioid_R Opioid Receptors (μ, δ, κ) Compound->Opioid_R Agonism/Modulation (?) NMDA_R NMDA Receptor Compound->NMDA_R Antagonism (?) Analgesia Analgesic Effect Opioid_R->Analgesia NMDA_R->Analgesia

Caption: Hypothesized mechanisms of analgesic action for 1-cyclohexylpiperidine-4-carboxylic acid analogs.

Structure-Activity Relationships (SAR): A Predictive Framework

In the absence of extensive empirical data for this specific class of compounds, a predictive SAR can be constructed based on established principles from related analgesic series.

Structural Moiety Modification Predicted Impact on Analgesic Activity Rationale
1-Cyclohexyl Group Introduction of substituents (e.g., alkyl, hydroxyl)May increase or decrease potency depending on size and position.Substituents can influence lipophilicity and steric interactions with the binding pocket.
Piperidine Ring StereochemistryLikely to be critical for activity.Enantiomers of related analgesics often exhibit significant differences in potency.
4-Carboxylic Acid Conversion to esters or amidesMay alter potency, duration of action, and blood-brain barrier penetration.Esterification or amidation can modify the polarity and metabolic stability of the molecule.

In Vitro and In Vivo Evaluation of Analgesic Properties

A systematic evaluation of the analgesic potential of novel 1-cyclohexylpiperidine-4-carboxylic acid analogs requires a combination of in vitro and in vivo assays.

In Vitro Assays: Target Engagement and Selectivity
  • Receptor Binding Assays: To investigate the affinity of the compounds for opioid and NMDA receptors, competitive radioligand binding assays are essential. These assays quantify the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Functional Assays: To determine the functional activity of the compounds at their target receptors (e.g., agonism, antagonism), cell-based functional assays are employed. For opioid receptors, this could involve measuring the inhibition of adenylyl cyclase or stimulation of GTPγS binding. For NMDA receptors, electrophysiological techniques such as patch-clamp can be used to measure the inhibition of NMDA-induced currents.

In Vivo Assays: Efficacy in Animal Models of Pain

A variety of animal models are available to assess the analgesic efficacy of novel compounds in different pain modalities.

  • Acute Nociceptive Pain Models:

    • Hot-Plate Test: This test measures the latency of a nociceptive response (e.g., paw licking or jumping) when an animal is placed on a heated surface. An increase in response latency is indicative of analgesia.

    • Tail-Flick Test: This assay measures the time it takes for an animal to withdraw its tail from a source of radiant heat. Similar to the hot-plate test, a longer latency suggests an analgesic effect.

  • Inflammatory Pain Models:

    • Formalin Test: This model involves the subcutaneous injection of a dilute formalin solution into the animal's paw, which induces a biphasic pain response. The early phase is due to direct nociceptor activation, while the late phase is associated with an inflammatory response. This test can differentiate between compounds that act on acute nociception and those with anti-inflammatory properties.

    • Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw induces a localized inflammatory response and hyperalgesia. The analgesic effect of a compound can be assessed by measuring the reduction in paw volume and the reversal of thermal or mechanical hyperalgesia.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These models involve surgical ligation of the sciatic nerve, leading to the development of chronic neuropathic pain symptoms such as allodynia (pain in response to a non-painful stimulus) and hyperalgesia. The efficacy of a test compound is determined by its ability to alleviate these symptoms.

Experimental Protocol: Hot-Plate Test
  • Acclimatization: Acclimatize the animals (typically mice or rats) to the testing room for at least one hour before the experiment.

  • Baseline Measurement: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurements: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Future Directions and Conclusion

The 1-cyclohexylpiperidine-4-carboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel analgesic agents. The available, albeit limited, evidence suggests that these compounds may possess analgesic properties, potentially through the modulation of opioid or NMDA receptors.

Future research should focus on:

  • Synthesis and screening of a diverse library of analogs to establish a clear structure-activity relationship.

  • Comprehensive in vitro pharmacological profiling to definitively identify the molecular targets and mechanism of action.

  • In-depth in vivo studies in a range of pain models to fully characterize the analgesic efficacy and therapeutic potential.

  • Pharmacokinetic and toxicological assessments to evaluate the drug-like properties and safety profile of lead compounds.

References

  • Ahmadi, A., Khalili, M., Abbassi, S., Javadi, M., Mahmoudi, A., & Hajikhani, R. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-206.
  • Google Patents. (n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
  • Ahmadi, A., Khalili, M., Abbassi, S., Javadi, M., Mahmoudi, A., & Hajikhani, R. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202–206.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Fujita, T., et al. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.
  • Feldman, P. L., et al. (1991). Design, Synthesis, and Pharmacological Opioid Analgetics Evaluation of Ultrashort- to Long-Acting. Journal of Medicinal Chemistry, 34(7), 2202-2208.
  • BindingDB. (n.d.). BDBM21861 N-methyl-4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide. Retrieved from [Link]

  • Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 35(17), 3111-3115.
  • Thieme E-Journals. (2011). Synthesis and Study on Analgesic Effects of l-[l-(4-Methylphenyl) (cyclohexyl)] 4-piperidinol and l-[l-(4-Methoxyphenyl) (cyclohexyl)
  • Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299.
  • Google Patents. (n.d.). US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of New Analogs of 1-[1-phenylcyclohexyl]piperidine with Modified Structures in its Tricyclic System. Retrieved from [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.
  • Lien, E. J., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(1), 38-41.

Sources

Structure-activity relationship of 1-substituted piperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

The Isonipecotic Core: Navigating the SAR of 1-Substituted Piperidine-4-Carboxylic Acids

Executive Summary

This technical guide analyzes the medicinal chemistry of 1-substituted piperidine-4-carboxylic acids (isonipecotic acid derivatives). This scaffold is a privileged structure in drug discovery, serving as a conformationally restricted linker, a pharmacophore for GPCRs (CCR2, Muscarinic), and a critical aspartate mimic in integrin antagonists (


). This guide details the structural logic, synthetic pathways, and validation protocols required to exploit this scaffold effectively.

Part 1: The Pharmacophore & Conformational Analysis

The piperidine-4-carboxylic acid scaffold offers a distinct advantage over flexible alkyl chains: entropic pre-organization . By locking the nitrogen and the carboxylic acid into a six-membered ring, the molecule adopts a preferred low-energy conformation (typically a chair), reducing the entropic penalty upon binding to a receptor.

Structural Geometry
  • The Chair Conformation: The piperidine ring predominantly exists in a chair conformation.[1] In 1-substituted derivatives, the bulky substituent at

    
     prefers the equatorial position to avoid 1,3-diaxial interactions.
    
  • The Vector: The vector angle between the

    
     lone pair (or substituent) and the 
    
    
    
    -carboxylate is approximately 180° in the trans-diequatorial conformation. This makes the scaffold an ideal "spacer" to span deep binding pockets, separating a basic/hydrophobic center (
    
    
    ) from an acidic/polar center (
    
    
    ).
The "Push-Pull" SAR Logic

Successful drug design with this scaffold typically follows a bipartite model:

RegionFunctionChemical Optimization Strategy
The Anchor (

-Substituent)
Hydrophobic/Aromatic InteractionTargets distal hydrophobic pockets (e.g., S1/S2 pockets in proteases or GPCRs). Bulky biphenyls or indoles are common here to drive potency via

-stacking.
The Core (Piperidine Ring) Linker & RigidificationControls the distance (approx. 5.5 Å) and angle between the anchor and the warhead. Substituents at C2/C3 can lock conformation further or induce chirality.
The Warhead (

-COOH)
Electrostatic InteractionActs as a hydrogen bond acceptor or salt-bridge partner (e.g., with Arginine/Lysine or

). Can be modified to esters (prodrugs) or tetrazoles (bioisosteres).

Part 2: Case Studies in Structure-Activity Relationships

Case Study A: CCR2 Antagonists (Inflammation)

Target: C-C Chemokine Receptor Type 2 (CCR2).[2][3][4] Mechanism: The 4-COOH moiety interacts with Glu291 in the transmembrane bundle of the receptor. Critical SAR Finding: Research demonstrates that while the basic nitrogen of the piperidine is often protonated, the 4-carboxylic acid is essential for high-affinity binding. In "dipiperidine" series, the distal piperidine acts as the hydrophobic anchor.

  • Key Insight: Replacing the COOH with a neutral amide often results in a loss of potency, confirming the necessity of the ionic interaction with Glu291 [1].

Case Study B: Integrin (VLA-4) Antagonists

Target: VLA-4 (Very Late Antigen-4).[5] Mechanism: The scaffold mimics the LDV (Leu-Asp-Val) peptide sequence. Critical SAR Finding: The isonipecotic acid core serves as a mimetic for the Aspartic Acid residue. The carboxylate coordinates with the metal ion (


 or 

) in the Metal-Ion-Dependent Adhesion Site (MIDAS).
  • Key Insight: The

    
    -substituent must mimic the Leucine side chain (hydrophobic), often requiring a urea or sulfonamide linker to position a lipophilic aryl group correctly [2].
    

Part 3: Visualization of SAR Logic

SAR_Logic N_Sub N1-Substituent (Hydrophobic Anchor) Pip_Ring Piperidine Core (Rigid Spacer) N_Sub->Pip_Ring Attached via Reductive Amination Target_Pocket Hydrophobic Pocket (e.g., CCR2 TM Bundle) N_Sub->Target_Pocket Pi-Stacking / VdW COOH C4-Carboxylate (Ionic Warhead) Pip_Ring->COOH Fixed Geometry (~5.5 Angstroms) Target_Residue Pos. Charged Residue (e.g., Glu291 / MIDAS) COOH->Target_Residue Salt Bridge / H-Bond

Caption: Figure 1. Bipartite binding mode of 1-substituted piperidine-4-carboxylic acids bridging hydrophobic and polar receptor domains.

Part 4: Experimental Protocols

Synthetic Access: Reductive Amination

The most robust method to generate libraries of 1-substituted isonipecotic acids is the reductive amination of ethyl isonipecotate followed by hydrolysis. This avoids the solubility issues of the zwitterionic free acid.

Reagents:

  • Ethyl isonipecotate (CAS: 1126-09-6)

  • Aldehyde of choice (R-CHO)

  • Sodium Triacetoxyborohydride (

    
    , NaBH(OAc)3)
    
  • Dichloromethane (DCM) and Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve Ethyl isonipecotate (1.0 equiv) and the Aldehyde (1.1 equiv) in dry DCM (0.2 M concentration). Add Glacial Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise. Allow the reaction to warm to RT and stir overnight (12-16 hours).
    
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis (Ester

    
     Acid):  Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (3.0 equiv). Stir at RT until TLC indicates consumption of starting material (usually 2-4 hours).
    
  • Isolation: Acidify carefully with 1N HCl to pH ~4 (isoelectric point). The product often precipitates. If not, extract with EtOAc.

Functional Validation: Calcium Flux Assay (GPCR Targets)

For targets like CCR2 or Muscarinic receptors, a calcium flux assay confirms functional antagonism.

Workflow Diagram:

Assay_Workflow Step1 Seed CHO-K1 cells expressing CCR2 Step2 Load with Fluo-4 AM (Ca2+ Dye) Step1->Step2 Step3 Add Test Compound (Piperidine Analog) Step2->Step3 Step4 Incubate 30 min (Equilibrium) Step3->Step4 Step5 Inject Agonist (MCP-1) Step4->Step5 Step6 Measure Fluorescence (FLIPR/FlexStation) Step5->Step6

Caption: Figure 2. Functional Calcium Flux Assay workflow for validating antagonist activity of piperidine derivatives.

Data Analysis:

  • Calculate % Inhibition relative to Max Agonist Control.

  • Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Trustworthiness Check: Always run a reference antagonist (e.g., RS-504393 for CCR2) to validate assay sensitivity.

Part 5: References

  • Cherney, R. J., et al. (2008).[2] Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists.[2][4] Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5065.[2]

  • Tilley, J. W., et al. (2001). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists.[5] Bioorganic & Medicinal Chemistry Letters.

  • Xia, M., et al. (2007).[6] Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists.[6] Journal of Medicinal Chemistry, 50(23), 5561-5563.[6]

  • Krogsgaard-Larsen, P., et al. (1985). GABA agonists and antagonists.[7] Journal of Medicinal Chemistry (Contextualizing Isonipecotic Acid as GABA analogue).

Sources

Methodological & Application

Reductive amination synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of Piperidines via Reductive Amination

Introduction & Strategic Importance

The N-substituted piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Fentanyl (analgesic), and Raloxifene (SERM).

While direct alkylation of piperidines with alkyl halides is possible, it frequently suffers from over-alkylation (quaternization) and lack of chemoselectivity. Reductive amination offers a superior alternative, providing a convergent, controlled, and functional-group-tolerant pathway to synthesize complex tertiary amines.

This guide details the "Gold Standard" protocols for synthesizing N-substituted piperidines, focusing on the mechanistic causality required for high-yield, reproducible results in drug discovery workflows.

Mechanistic Insight: The Iminium Driver

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a stepwise equilibrium followed by an irreversible reduction.

Key Concept: The reducing agent must be selective. It must reduce the iminium ion (formed in situ) faster than it reduces the starting carbonyl compound.

G Start Piperidine (2° Amine) + Carbonyl (R-CHO/R-COR') Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Dehydration Acid Acid Cat. (AcOH) Hemiaminal->Acid WaterOut - H₂O Hemiaminal->WaterOut Product N-Substituted Piperidine Iminium->Product Irreversible Reduction Hydride Hydride Source (H-) Iminium->Hydride

Figure 1: Mechanistic pathway of reductive amination for secondary amines (piperidines). The formation of the Iminium Ion is the rate-determining equilibrium that requires water removal or acid catalysis.

Strategic Reagent Selection

Choosing the correct hydride source is the single most important decision in this workflow.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride Catalytic Hydrogenation (H₂/Pd-C)
Formula



+ Metal Cat.
Selectivity Excellent. Reduces iminiums fast; negligible reaction with aldehydes/ketones.[1]Good. pH dependent (requires pH 6-7).Variable. Can reduce other olefins or nitro groups.
Toxicity Low. (Borate byproducts).High. Generates HCN/Cyanide waste.Low.
Water Tolerance Moderate. (Hydrolyzes slowly).High.N/A.
Primary Use The General Workhorse. Historical/Niche use.Scale-up / Green Chemistry.
Key Limitation Reaction rate slows with sterically hindered ketones.Toxic workup required.Requires specialized equipment (Parr shaker/Autoclave).

Recommendation: Use STAB for 90% of bench-scale discovery chemistry due to its safety profile and high selectivity [1].

Protocol A: The "Gold Standard" (STAB Method)

This protocol is adapted from the seminal work of Abdel-Magid et al. [1]. It is optimized for reacting piperidines with aldehydes or ketones.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Crucial for ketones

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Piperidine (1.0 mmol) and the Carbonyl compound (1.1 mmol) in DCE (3-5 mL).

    • Note: DCE is preferred over DCM due to higher boiling point and better solubility, but THF is a valid alternative if halogenated solvents must be avoided.

  • Catalysis: Add Acetic Acid (1-2 mmol).

    • Why? Piperidines are moderately basic. Adding AcOH buffers the solution to pH ~5-6, facilitating the dehydration of the hemiaminal to the reactive iminium ion without protonating the amine so strongly that it becomes non-nucleophilic.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under Nitrogen.

    • Aldehydes:[1][2][3] Complete in 30 min – 2 hours.

    • Ketones:[4][5][6][7] May require 6 – 24 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (5 mL). Stir for 15 mins to neutralize acetic acid and destroy excess borohydride.
      
    • Extract with EtOAc or DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Validation:

  • Expected Yield: >85%

  • Purity: Often requires no chromatography; if needed, flash chromatography (MeOH/DCM) is effective.

Protocol B: The Titanium(IV) Method (For Difficult Substrates)

When reacting sterically hindered ketones or electron-deficient piperidines , the equilibrium formation of the iminium ion is unfavorable. Titanium(IV) isopropoxide acts as a strong Lewis Acid and a water scavenger, driving the equilibrium forward [2].

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (neat)
    
  • Sodium Borohydride (

    
    ) (Standard reducing agent is sufficient here)[2]
    
  • Methanol / Ethanol[8]

Step-by-Step Workflow:

  • Imine Formation (The "Push"):

    • Mix Piperidine (1.0 equiv) and Ketone (1.0 equiv) in a flask.

    • Add

      
        (1.25 equiv).
      
    • Stir neat (without solvent) for 1 hour at RT. The mixture will become viscous.

    • Mechanistic Note: The Ti species coordinates to the carbonyl oxygen and traps the water released during condensation, forcing iminium formation.

  • Dilution & Reduction:

    • Dilute the viscous oil with Ethanol or Methanol (5-10 mL).

    • Add

      
        (1.0 equiv) carefully (exothermic).
      
    • Stir for 2 hours.

  • The "Tricky" Workup (Avoiding Emulsions):

    • Critical Step: Quenching Titanium reactions often creates a gelatinous emulsion (

      
      ).
      
    • Add 1 mL of water to quench.

    • Dilute with EtOAc.

    • Filtration: Filter the resulting white suspension through a pad of Celite . This removes the Titanium salts efficiently.

    • Concentrate the filtrate to obtain the crude amine.

Troubleshooting & Optimization Logic

Use this decision tree to select the optimal method for your specific substrate.

DecisionTree Start Substrate Analysis CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone MethodA Protocol A: STAB (DCE/AcOH) Aldehyde->MethodA Standard Sterics Sterically Hindered? Ketone->Sterics Simple Simple/Cyclic Sterics->Simple Hindered Bulky/Aromatic Sterics->Hindered Simple->MethodA MethodB Protocol B: Ti(OiPr)4 (Neat -> NaBH4) Hindered->MethodB AcidSens Acid Sensitive Groups? (Acetals/Boc) AcidSens->MethodA No MethodC Protocol C: H2/Pd-C (Neutral conditions) AcidSens->MethodC Yes (Avoid Acid) MethodA->AcidSens Check

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate sterics and stability.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][10]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Trippier, P. C. , et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Green Chemistry, 19, 3525.[13]

Sources

Carboxylation of 1-cyclohexylpiperidine

Application Note: Regioselective -Carboxylation of 1-Cyclohexylpiperidine

Abstract

This application note details a robust protocol for the direct C-H carboxylation of 1-cyclohexylpiperidine to synthesize 1-cyclohexylpiperidine-2-carboxylic acid. Unlike traditional methods requiring pre-functionalized precursors, this protocol utilizes Complex Induced Proximity Effect (CIPE) lithiation. By employing sec-Butyllithium (




Introduction & Strategic Value

The 1-cyclohexylpiperidine scaffold is a critical pharmacophore in medicinal chemistry, structurally related to dissociative anesthetics (e.g., phencyclidine analogs) and sigma receptor ligands. Functionalizing this scaffold, particularly introducing a carboxylic acid moiety, enables the synthesis of non-natural amino acids and peptidomimetics.

The Challenge: C-H Activation

Direct functionalization of tertiary amines is challenging due to the low acidity of


  • Solution: We utilize the Lewis basicity of the piperidine nitrogen. By coordinating a lithium species to the nitrogen lone pair, the base is held in close proximity to the

    
    -protons, lowering the activation energy for deprotonation (kinetic control).
    

Mechanistic Insight: The CIPE Model

The success of this protocol relies on the Complex Induced Proximity Effect (CIPE) . The bulky

Reaction Pathway[1][2][3][4][5][6]
  • Coordination:

    
    -BuLi/TMEDA complex coordinates to the nitrogen lone pair of 1-cyclohexylpiperidine.
    
  • Deprotonation: The coordinated base removes the equatorial

    
    -proton of the piperidine ring (kinetically favored over the cyclohexyl methine proton).
    
  • Insertion: The resulting dipole-stabilized carbanion attacks

    
    .
    
  • Quench: Protonation yields the zwitterionic amino acid.

ReactionMechanismSubstrate1-Cyclohexylpiperidine(Substrate)ComplexPre-Lithiation Complex(N-Li Coordination)Substrate->Complex+ s-BuLi / TMEDA(-78°C, THF)Intermediateα-Lithiated Species(Dipole Stabilized)Complex->IntermediateKinetic Deprotonation(CIPE)TransitionElectrophilic Attack(CO2 Insertion)Intermediate->Transition+ CO2 (gas/solid)Product1-Cyclohexylpiperidine-2-carboxylic acidTransition->ProductAcidic Workup(HCl/MeOH)

Figure 1: Mechanistic pathway for the CIPE-directed

Experimental Protocol

Reagents & Equipment[1][7][8][9][10][11]
  • Substrate: 1-Cyclohexylpiperidine (>98% purity).

  • Base:

    
    -BuLi (1.4 M in cyclohexane). Note: Titrate before use.
    
  • Ligand: TMEDA (Distilled over

    
    ).
    
  • Solvent: Anhydrous THF (water content <50 ppm).

  • Electrophile: Dry Ice (

    
    ) or lecture bottle gas.
    
  • Atmosphere: Argon or Nitrogen (Schlenk line required).

Step-by-Step Methodology
Phase 1: System Preparation
  • Flame Dry: Flame dry a 2-neck round-bottom flask (RBF) under vacuum; backfill with Argon (

    
    ).
    
  • Solvent Charge: Add anhydrous THF (10 mL per 1 mmol substrate) via syringe.

  • Ligand Addition: Add TMEDA (1.2 equiv).

  • Cooling: Submerge flask in a dry ice/acetone bath (

    
    ).
    
Phase 2: Lithiation (The Critical Step)
  • Base Addition: Add

    
    -BuLi (1.2 equiv) dropwise over 10 minutes.
    
    • Observation: Solution may turn slight yellow.[1]

    • Wait: Stir for 15 minutes to form the

      
      -BuLi/TMEDA complex.
      
  • Substrate Addition: Dissolve 1-cyclohexylpiperidine (1.0 equiv) in minimal THF and add dropwise to the reaction mixture.

    • Control: Maintain internal temp <

      
      .
      
  • Incubation: Stir at

    
     for 3–4 hours.
    
    • Why: The

      
      -cyclohexyl group is bulky; lithiation is slower than 
      
      
      -methyl analogs.
Phase 3: Carboxylation
  • CO2 Introduction:

    • Method A (Gas): Bubble anhydrous

      
       gas through the solution via a needle for 30 minutes.
      
    • Method B (Solid): Cannulate the reaction mixture onto excess crushed dry ice (washed with THF).

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

Phase 4: Purification (Zwitterion Isolation)
  • Quench: Add water (5 mL).

  • Extraction (Remove Unreacted Amine):

    • Adjust pH to ~12 (using 1M NaOH).

    • Extract with

      
       (
      
      
      ). Discard organic layer (contains unreacted starting material).
  • Precipitation (Isolate Product):

    • Acidify the aqueous layer to pH ~2 using 2M HCl.

    • Concentrate in vacuo or extract with

      
      /Isopropanol (3:1).
      
    • The amino acid product often precipitates or can be crystallized from MeOH/Ether.

Data Analysis & Validation

Expected Analytical Signatures
TechniqueParameterExpected Observation
1H NMR

-Proton
Shift from ~2.3 ppm (SM) to ~3.5 ppm (Product) due to COOH deshielding.
IR CarbonylStrong band at 1720–1740

(C=O stretch).
IR HydroxylBroad band 2500–3300

(O-H of carboxylic acid).
LC-MS Mass[M+H]+ = 212.16 (Calculated).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THFDistill THF over Na/Benzophenone; verify with Karl-Fischer.
No Reaction

-BuLi degradation
Titrate

-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid.
Side Products Ring openingEnsure temperature stays strictly below

during lithiation.
Waxy Solid Salt contaminationPass aqueous solution through an ion-exchange resin (Dowex 50W).

Process Workflow Diagram

WorkflowStartStart: Inert Atmosphere Setup(Argon/Schlenk)ReagentPrepMix s-BuLi + TMEDAin THF (-78°C)Start->ReagentPrepSubstrateAddAdd 1-CyclohexylpiperidineIncubate 4 hrsReagentPrep->SubstrateAddTrappingCO2 Sparging/Addition(-78°C to RT)SubstrateAdd->TrappingExtractionBasic Extraction (pH 12)Remove Unreacted SMTrapping->ExtractionAcidificationAcidify Aqueous Layer (pH 2)Precipitate ProductExtraction->AcidificationEndFinal Product:1-Cyclohexylpiperidine-2-COOHAcidification->End

Figure 2: Operational workflow for the batch synthesis of 1-cyclohexylpiperidine-2-carboxylic acid.

Safety Directives (Critical)

WARNING: Pyrophoric Reagents.

  • s-BuLi: Spontaneously ignites in air.[1] MUST be handled using positive pressure cannula techniques or gas-tight syringes.

  • PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses are mandatory.

  • Quenching: Never quench

    
    -BuLi directly with water.[2] Dilute with inert solvent first, then add isopropanol slowly at 
    
    
    .

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc-Piperidines. Journal of Organic Chemistry. 
    
  • O'Brien, P. (2008). Chiral Lithium Amides for Asymmetric Synthesis. Chemical Communications.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Beng, T. K., et al. (2016).[3] Stereocontrolled Synthesis of Vicinally Functionalized Piperidines. Chemical Communications.

  • Luo, J., & Preciado, S. (2010). Progress in the Synthesis of Nitrogen-Containing Heterocycles via Lithiation.[4][3][5][6] Springer Protocols.

1-Cyclohexylpiperidine-4-carboxylic acid as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclohexylpiperidine-4-carboxylic acid as a Building Block for Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Significance

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a critical strategy for improving physicochemical properties. 1-Cyclohexylpiperidine-4-carboxylic acid (CAS: 1019851-98-9 for HCl salt) represents a "privileged scaffold" that offers a robust alternative to biaryl systems.

By incorporating a cyclohexyl group on the piperidine nitrogen, this building block introduces significant lipophilicity (


) and conformational rigidity without the solubility penalties often associated with planar aromatic rings. It serves as a core moiety in the synthesis of antihistamines (e.g., Levocabastine analogs) , NMDA receptor modulators , and chemokine receptor antagonists .
Key Advantages:
  • Fsp³ Enhancement: Increases the fraction of sp³ hybridized carbons, correlating with improved clinical success rates.

  • Metabolic Stability: The cyclohexyl ring is generally more resistant to oxidative metabolism than electron-rich phenyl rings.

  • Versatility: The carboxylic acid handle allows for rapid diversification via amide coupling or esterification.

Chemical Profile & Stability

PropertyDataNotes
IUPAC Name 1-Cyclohexylpiperidine-4-carboxylic acid
CAS (HCl Salt) 1019851-98-9Preferred form for storage (crystalline).
CAS (Free Base) 897094-33-6Often an oil or low-melting solid; hygroscopic.
Molecular Weight 211.30 g/mol (Free Base)247.76 g/mol (HCl Salt).
pKa (Calc.) ~4.0 (Acid), ~10.1 (Amine)Zwitterionic character in neutral solution.
LogP ~2.5Good membrane permeability predictor.
Solubility Water (High for HCl salt), DCM, MeOHFree base is soluble in organic solvents.

Synthesis Protocol: The "Make"

While commercially available, in-house synthesis is often required for scale-up or stable isotope labeling. The industry-standard method is the Reductive Amination of ethyl isonipecotate followed by hydrolysis. This route avoids the over-alkylation issues seen with direct alkylation using cyclohexyl halides.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Ethyl Isonipecotate (Start) Step1 Reductive Amination NaBH(OAc)3, DCE, AcOH Start->Step1 Reagent1 Cyclohexanone (1.1 eq) Reagent1->Step1 Intermed Intermediate Ester Step1->Intermed 12-24h, RT Step2 Hydrolysis LiOH, THF/H2O Intermed->Step2 Product 1-Cyclohexylpiperidine- 4-carboxylic acid Step2->Product Reflux, 4h

Caption: Two-step synthesis via reductive amination (Abdel-Magid protocol) and saponification.

Detailed Protocol
Step 1: Reductive Amination (Abdel-Magid Protocol)

Objective: Attach the cyclohexyl ring to the piperidine nitrogen.

  • Preparation: In a round-bottom flask under Nitrogen, dissolve Ethyl Isonipecotate (1.0 equiv) and Cyclohexanone (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 20 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Note: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ethyl ester is usually sufficiently pure (>90%) for the next step. If not, purify via flash chromatography (Hexane/EtOAc).

Step 2: Saponification (Hydrolysis)

Objective: Convert the ester to the free carboxylic acid building block.

  • Dissolution: Dissolve the crude ester in a mixture of THF:Water (3:1) .

  • Base Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).

  • Reaction: Heat to 60°C for 4 hours or stir at RT overnight.

    • Self-Validation: LC-MS should show the mass shift from Ester (M+) to Acid (M-28).

  • Isolation (Critical):

    • Cool to RT. Evaporate THF.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4.

    • Observation: The product may precipitate as a zwitterionic solid. If so, filter and dry. If not, extract with n-Butanol or IPA/CHCl₃ (1:3) (since the amino-acid is highly polar).

  • Salt Formation: To generate the stable HCl salt, dissolve the free acid in minimal Ethanol and add 4M HCl in Dioxane. Precipitate with Ether.

Application Protocol: The "Use"

Amide Coupling (General Procedure)

The carboxylic acid moiety is sterically accessible, allowing standard coupling reagents. However, the basic tertiary amine in the piperidine ring can interfere with some active esters. HATU is recommended for difficult couplings.

Reagents:

  • Building Block: 1-Cyclohexylpiperidine-4-carboxylic acid (HCl salt)[1]

  • Amine Partner: R-NH₂

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv - extra equivalent needed to neutralize the HCl salt)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolve the Building Block (1.0 mmol) in DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 mins. Ensure the solution is basic (pH > 8 on wet litmus).

  • Add HATU (1.2 mmol) and stir for 15 mins to form the activated species.

  • Add the Amine Partner (1.1 mmol).

  • Stir at RT for 2–6 hours.

  • Work-up: Dilute with EtOAc. Wash with saturated NH₄Cl (removes unreacted amine), saturated NaHCO₃ , and brine.

    • Note: If the product contains basic nitrogens, avoid acidic washes; use water washes and column chromatography (DCM/MeOH/NH₃).

Case Studies & SAR Utility

Structural Activity Relationship (SAR) Logic

This building block is often used to modulate the "Left-Hand Side" (LHS) of GPCR ligands.

  • Lipophilicity Tuning: Replacing a phenyl ring with the cyclohexyl-piperidine moiety increases solubility in aqueous buffers (due to the basic nitrogen) while maintaining hydrophobic contacts in the receptor pocket.

  • Conformational Locking: The piperidine ring forces the carboxylic acid (or amide) vector into a specific equatorial or axial orientation, unlike a flexible alkyl chain.

SAR Decision Tree (Graphviz)

SAR_Logic Center 1-Cyclohexylpiperidine- 4-carboxylic Acid Mod1 Amide Coupling (R-NH2) Center->Mod1 Mod2 Reduction (LiAlH4) Center->Mod2 Mod3 Rigidification Center->Mod3 Concept Out1 GPCR Ligands (CCR5, Histamine H1) Mod1->Out1 Out2 Primary Alcohols (Linker for PROTACs) Mod2->Out2 Out3 Bioisostere for Biaryl Systems Mod3->Out3

Caption: Strategic diversification of the core scaffold.

Real-World Application: Antihistamines

The Levocabastine class of antihistamines utilizes a 4-phenyl-4-piperidinecarboxylic acid core. However, researchers have utilized the N-cyclohexyl analog to probe the hydrophobic pocket of the H1 receptor. The cyclohexyl group mimics the steric bulk of a phenyl ring but lacks the pi-stacking capability, helping to determine if the interaction is purely hydrophobic or pi-mediated.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Janssen, P. A. J. (1985). "1-(Cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives." US Patent 4,556,660. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology. Link

  • BenchChem. "1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride Properties." Link

Sources

Application of 1-Cyclohexylpiperidine-4-carboxylic acid in developing anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyclohexylpiperidine-4-carboxylic Acid in Oncology Drug Discovery

Part 1: Executive Summary & Strategic Rationale

1-Cyclohexylpiperidine-4-carboxylic acid (1-CPCA) represents a "privileged scaffold" in modern medicinal chemistry. While often categorized as a generic building block, its specific structural architecture—a lipophilic cyclohexyl "tail" fused to a polar piperidine-carboxylic "head"—makes it an ideal template for developing anticancer agents targeting Sigma-2 receptors (


R) , GPCRs , and lysosomal pathways .

This guide moves beyond basic synthesis. It details how to leverage 1-CPCA to engineer high-affinity ligands that induce cancer cell death via Lysosomal Membrane Permeabilization (LMP) and Reactive Oxygen Species (ROS) generation. We focus on its application as a core pharmacophore for Fragment-Based Drug Discovery (FBDD) and Divergent Oriented Synthesis (DOS).

Part 2: Mechanistic Grounding & Vector Analysis

The Pharmacophore Vector Theory

The efficacy of 1-CPCA derivatives stems from their ability to span distinct binding domains within a target protein:

  • The Hydrophobic Anchor (1-Cyclohexyl): This bulky, aliphatic group is critical for occupying hydrophobic pockets found in transmembrane receptors (e.g., Sigma receptors) or the ATP-binding sites of kinases. It mimics the steric bulk of steroid-like molecules without the metabolic liability.

  • The Linker (Piperidine Ring): Provides a semi-rigid chair conformation that directs substituents in defined vectors, reducing the entropic cost of binding.

  • The Functional Handle (4-COOH): This is the "warhead" attachment point. It allows for the rapid generation of amide libraries to probe polar interactions (H-bonds, salt bridges) in the target active site.

Target Pathway: Sigma-2 Receptor Modulation

Research indicates that N-substituted piperidines are potent ligands for the Sigma-2 receptor (TMEM97), a protein overexpressed in rapidly proliferating tumors (breast, melanoma, lung).

  • Mechanism: Agonist binding to

    
    R triggers the destabilization of lysosomes.
    
  • Outcome: Leakage of cathepsins into the cytosol

    
     Mitochondrial depolarization 
    
    
    
    Caspase-independent apoptosis.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the mechanism of action for 1-CPCA derivatives acting as Sigma-2 agonists.

Sigma2_Pathway Ligand 1-CPCA Derivative (Sigma-2 Ligand) Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 High Affinity Binding Lysosome Lysosomal Membrane Destabilization Sigma2->Lysosome Calcium Flux Cathepsins Cathepsin Release (Cytosol) Lysosome->Cathepsins Leakage Mito Mitochondrial Depolarization Cathepsins->Mito Bid Truncation ROS ROS Generation Mito->ROS Apoptosis Cancer Cell Death (Apoptosis/Autophagy) Mito->Apoptosis ROS->Apoptosis

Figure 1: Proposed mechanism of action for 1-CPCA derivatives inducing cancer cell death via the Sigma-2/Lysosomal axis.[1]

Part 4: Experimental Protocols

Protocol A: Divergent Library Synthesis (Amide Coupling)

Objective: To generate a library of 20-50 analogs to probe Structure-Activity Relationships (SAR) at the 4-position.

Reagents:

  • Scaffold: 1-Cyclohexylpiperidine-4-carboxylic acid HCl (1.0 eq)

  • Amines: Diverse set (aromatic, heteroaromatic, aliphatic) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-CPCA (0.5 mmol) in DMF (2 mL) in a reaction vial.

  • Activation: Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir for 10 minutes at Room Temperature (RT) to form the activated ester. Note: The solution should turn slightly yellow.

  • Coupling: Add the specific amine (R-NH2, 0.55 mmol) to the mixture.

  • Reaction: Stir at RT for 4-12 hours. Monitor conversion by LC-MS (Target mass = M+1).

  • Workup (High Throughput): Dilute with EtOAc (10 mL), wash with saturated NaHCO3 (2x) and Brine (1x). Dry over MgSO4 and concentrate.

  • Purification: For library scale, use preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative potency of synthesized derivatives against cancer cell lines (e.g., MCF-7, FaDu, A549).

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add compounds at varying concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Data Presentation & Analysis

When selecting 1-CPCA as a scaffold, physicochemical properties must be monitored to ensure drug-likeness (Lipinski's Rule of 5).

Table 1: Physicochemical Profile of 1-CPCA Scaffold

PropertyValueImplication for Drug Design
Molecular Weight ~211.3 g/mol Leaves significant room (~280 Da) for substituents while staying <500 Da.
cLogP ~2.1Ideal lipophilicity range. Allows for membrane permeability without extreme insolubility.
pKa (Basic N) ~9.5Protonated at physiological pH. Promotes lysosomal trapping (pH ~4.5 inside lysosomes).
H-Bond Donors 1 (Acid)Becomes 1 (Amide NH) after coupling; good for receptor interaction.
Rotatable Bonds 2Low flexibility confers entropic advantage in binding.

Part 6: Synthesis & Screening Workflow

This workflow outlines the iterative cycle of using 1-CPCA in a drug discovery campaign.

Workflow Start 1-CPCA Scaffold (Start) Design In Silico Design (Docking to Sigma-2) Start->Design Synth Amide Coupling (Library Gen) Design->Synth Screen Phenotypic Screen (MTT / Cell Viability) Synth->Screen Screen->Design Inactive (Refine) Hit Hit Identification (IC50 < 1 µM) Screen->Hit Active Opt Lead Optimization Hit->Opt Opt->Design Cycle

Figure 2: Iterative drug discovery workflow utilizing the 1-CPCA scaffold.

Part 7: References

  • BenchChem. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride: Anticancer Activity and Chemical Properties. Retrieved from .

  • Berardi, F., et al. (2008). Novel 4-(4-aryl)cyclohexylpiperazines as sigma-1 and sigma-2 receptor ligands. Journal of Medicinal Chemistry. (Contextual grounding for cyclohexyl-piperidine pharmacophore in Sigma receptors).

  • Mach, R. H., et al. (2013). Sigma-2 receptors/TMEM97 as a target for cancer therapeutics..

  • ChemScene. N-Cyclohexylpiperidine-4-carboxamide hydrochloride Product Information. Retrieved from .

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Reference for piperidine-sulfonamide derivatives).

(Note: While specific "1-CPCA" clinical trials may not exist, the references validate the scaffold's role as a critical intermediate in the synthesis of Sigma-2 ligands and other heterocyclic anticancer agents.)

Sources

Application Note: Process Monitoring of 1-Cyclohexylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical control strategy for the synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid , a critical pharmacophore in the development of muscarinic antagonists and antihistamines. Due to the molecule's zwitterionic nature and lack of strong UV chromophores, standard analytical methods often fail. This guide provides a robust, self-validating protocol using Ion-Suppression RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) for quantitative purity analysis and a specialized Dragendorff/Bromocresol Green TLC (Thin Layer Chromatography) system for rapid In-Process Control (IPC).

Introduction & Synthetic Context

The Chemical Challenge

The target molecule, 1-Cyclohexylpiperidine-4-carboxylic acid, presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The structure lacks aromatic rings or conjugated

    
    -systems, rendering standard UV detection (254 nm) useless. Detection must occur at 205–210 nm .
    
  • Zwitterionic Character: At neutral pH, the piperidine nitrogen is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ), leading to high water solubility and poor retention on standard C18 silica.
  • Streaking: On TLC plates, the amine interacts with silanols, causing severe tailing without mobile phase modifiers.

The Synthetic Route

To ensure this guide is practical, we assume the industry-standard Reductive Amination route via an ester intermediate, which allows for easier handling before the final hydrolysis.

  • Step 1 (Reductive Amination): Ethyl isonipecotate + Cyclohexanone

    
    Intermediate A  (Ethyl 1-cyclohexylpiperidine-4-carboxylate).
    
  • Step 2 (Hydrolysis): Intermediate A

    
    Target Product  (1-Cyclohexylpiperidine-4-carboxylic acid).
    
Process Workflow Diagram

The following diagram outlines the critical control points (IPC) where analytics are required.

SynthesisWorkflow SM1 Ethyl Isonipecotate (Start Material) Step1 Step 1: Reductive Amination (Solvent: DCE/AcOH) SM1->Step1 Cyclohexanone Cyclohexanone (Reagent) Cyclohexanone->Step1 InterA Intermediate A: Ethyl Ester Step1->InterA Monitor via IPC 1 & 2 IPC1 IPC 1: TLC (Disappearance of SM) Step1->IPC1 IPC2 IPC 2: HPLC (Purity of Ester) Step1->IPC2 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) InterA->Step2 Product Target Product: Carboxylic Acid Step2->Product Monitor via IPC 3 IPC3 IPC 3: HPLC (Acid Formation) Step2->IPC3

Caption: Workflow illustrating the two-step synthesis and the integration of Analytical Control Points (IPC).

Protocol A: Thin Layer Chromatography (Rapid IPC)

Objective: Qualitative monitoring of reaction progress (disappearance of starting material). Scope: Step 1 (Ester formation) and Step 2 (Hydrolysis).

Stationary & Mobile Phase
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Optimized):

    • Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

      
      )
      
    • Ratio:90 : 9 : 1 (v/v/v)

  • Why this works: The

    
     is critical. It deprotonates the silica surface silanols, preventing the basic piperidine nitrogen from hydrogen-bonding and "sticking" (streaking) to the baseline.
    
Visualization (The "Double Stain" Technique)

Since the product is UV-inactive, UV 254 nm will only show the Cyclohexanone (weak) or impurities. You must use chemical staining.

Step-by-Step Visualization:

  • Elution: Run the plate to 80% height. Dry with a heat gun to remove ammonia (essential for proper staining).

  • Stain 1: Iodine Chamber (General)

    • Place plate in a jar with solid iodine crystals for 2 minutes.

    • Result: All organic compounds (Cyclohexanone, SM, Product) turn Brown/Yellow . Mark spots with a pencil.[1][2]

    • Limitation: Non-specific.

  • Stain 2: Dragendorff’s Reagent (Specific for Tertiary Amines)

    • Dip or spray the plate with Dragendorff’s reagent.[3]

    • Result: The Product (tertiary amine) appears as a distinct Orange/Red spot on a white background.

    • Differentiation: The Starting Material (Ethyl isonipecotate) is a secondary amine and stains less intensely or different shade compared to the tertiary amine product. Cyclohexanone does not stain.

Protocol B: HPLC Method (Quantitative Analysis)

Objective: Purity assay and reaction conversion calculation. Challenge Solution: To analyze the zwitterionic acid (Step 2 product), we use Acidic pH Suppression . By lowering the pH to ~2.5, the carboxylic acid (


) remains protonated (neutral -COOH), while the amine is protonated (cationic -NH+). The hydrophobic cyclohexyl group provides sufficient retention on a C18 column despite the positive charge.
Chromatographic Conditions
ParameterSettingReasoning
Column C18 (L1) , 250 x 4.6 mm, 5 µmHigh surface area for retaining polar amines. (e.g., Agilent Zorbax SB-C18 or Waters XBridge).
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5) Phosphate is transparent at 210 nm. Low pH suppresses silanol activity and keeps acid moiety neutral.
Mobile Phase B Acetonitrile (HPLC Grade) Strong solvent for eluting the hydrophobic cyclohexyl group.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 210 nm CRITICAL. The molecule has no absorption at 254 nm. Do not use Acetate buffer (high UV cutoff).
Temperature 30°CImproves mass transfer and peak shape for amines.
Injection Vol 10 - 20 µLHigher volume compensates for low extinction coefficient.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Injection
5.0955Isocratic hold for polar SM
20.04060Gradient elution of Product
25.04060Wash
25.1955Re-equilibration
35.0955End
Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can bind acidic proteins/peptides, but PTFE is safe here).

  • Blank Check: Inject the diluent first. At 210 nm, "ghost peaks" from water impurities are common. Ensure the baseline is flat before injecting samples.

Data Interpretation & Troubleshooting

Retention Time Logic

Understanding the elution order validates the method:

  • Isonipecotic Acid / Ethyl Isonipecotate (SM): Most polar. Elutes early (Dead volume to ~3 min).

  • Cyclohexanone: Elutes mid-run (if detected).

  • Intermediate A (Ester): Most hydrophobic. Elutes late (~18-22 min).

  • Target Product (Acid): Slightly less hydrophobic than the ester (due to COOH vs COOEt). Elutes just before the Ester (~15-18 min).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Tailing Peaks Silanol interaction with amine.Ensure Buffer pH is < 3.0. Add 0.1% Triethylamine (TEA) to mobile phase if using a generic C18 column.
No Peaks Visible Wrong Wavelength.Verify detector is set to 210 nm . 254 nm will show nothing.
Baseline Drift Gradient absorption.Ensure Mobile Phase A and B are balanced for UV transparency. Use HPLC-grade Phosphate salts.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (Buffer) rather than pure ACN to prevent "solvent shock" at the column head.

References

  • Synthesis Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
  • HPLC Detection: Dolan, J. W. "HPLC Detection of Non-Chromophoric Compounds." LCGC North America, vol. 28, no. 4, 2010.
  • TLC Visualization: Merck KGaA. "Dyeing Reagents for Thin Layer Chromatography." Merck Millipore Application Guide, 2021. (Source for Dragendorff and Bromocresol Green preparation).[3]

  • Chemical Data: PubChem. "1-Cyclohexylpiperidine-4-carboxylic acid."[4] National Library of Medicine. Available at: [Link] (Verified Structure and Properties).

  • Analytical Grounding: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Core reference for pH suppression in ionizable compounds).

Sources

Scale-up synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up parameters for the synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185295-86-6).[1] This molecule is a critical zwitterionic building block used in the synthesis of muscarinic receptor antagonists and other GPCR-targeting therapeutics.[1]

While laboratory-scale synthesis often utilizes stoichiometric borohydride reagents (e.g., STAB), this protocol focuses on Catalytic Hydrogenation (Reductive Alkylation). This route is selected for kilogram-to-ton scale manufacturing due to its superior atom economy, simplified workup, and elimination of boron waste streams.

Strategic Route Selection

Pathway Comparison

Two primary pathways exist for this transformation. The selection criteria for scale-up are detailed below:

FeatureRoute A: Hydride Reduction (STAB) Route B: Catalytic Hydrogenation (Recommended)
Reagents NaBH(OAc)₃ (Sodium Triacetoxyborohydride)H₂ Gas, Pd/C or Pt/C Catalyst
Atom Economy Poor (Stoichiometric Boron waste)Excellent (Water is the only byproduct)
Cost High (Reagent cost scales linearly)Low (Catalyst is recyclable; H₂ is cheap)
Safety Moderate (H₂ evolution on quench)High Risk (Pressurized H₂, Pyrophoric Catalyst)
Scalability Limited (Viscous slurries, waste disposal)High (Standard autoclave operations)

Decision: Route B is the industry standard for scale-up.[1] The protocol below utilizes Heterogeneous Catalytic Hydrogenation over Palladium on Carbon (Pd/C).

Reaction Mechanism & Thermodynamics

The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to an iminium ion, which is rapidly reduced by surface-adsorbed hydrogen.[1]

  • Thermodynamics: The reaction is exothermic (

    
    ).[1] Heat removal capacity is the rate-limiting factor during scale-up.[1]
    
  • Kinetics: Water is a byproduct.[1] While equilibrium typically favors hydrolysis, the high pressure of H₂ and the irreversibility of the reduction step drive the reaction to completion without the need for dehydrating agents (e.g., Ti(OiPr)₄) often required in hydride routes.

Visualizations

Synthetic Pathway (Chemical Logic)

ReactionScheme SM1 Isonipecotic Acid (C6H11NO2) Inter Iminium Intermediate (Transient) SM1->Inter + SM2 - H2O SM2 Cyclohexanone (C6H10O) SM2->Inter Impurity Impurity: Cyclohexanol SM2->Impurity Over-reduction ProdBase Free Base (Zwitterion) Inter->ProdBase + H2 / Pd/C Reduction ProdSalt Target Product (HCl Salt) ProdBase->ProdSalt + HCl / iPrOH Salt Formation

Figure 1: Reaction scheme illustrating the reductive alkylation and subsequent salt formation.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor Autoclave Reactor (SS-316) Filter Catalyst Filtration (Sparkler/Candle Filter) Reactor->Filter Reaction Mixture (50-60°C) Crystallizer Crystallization Vessel (Glass Lined) Filter->Crystallizer Clear Filtrate Dryer Vacuum Dryer (45°C) Crystallizer->Dryer Wet Cake Final Final Dryer->Final Final API Intermediate Input1 Isonipecotic Acid Cyclohexanone MeOH/AcOH Input1->Reactor Input2 H2 Gas (5-10 bar) Input2->Reactor Input3 Conc. HCl / iPrOH Input3->Crystallizer Acidification

Figure 2: Unit operations flow for the kilogram-scale manufacturing process.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Note: This protocol involves pressurized hydrogen gas and pyrophoric catalysts.[1] All operations must be conducted in a blast-proof bay or a rated autoclave suite.[1]

Step 1: Reaction Setup (Reductive Alkylation)
  • Inertization: Purge a 10 L Hastelloy or SS-316 autoclave with Nitrogen (3 cycles) to remove oxygen.[1]

  • Charging:

    • Charge Methanol (5.0 L) .

    • Charge Isonipecotic Acid (1.0 kg, 7.74 mol) . Note: The starting material is zwitterionic and may not fully dissolve initially.[1]

    • Charge Cyclohexanone (0.835 kg, 8.51 mol, 1.1 eq) . Rationale: Slight excess ensures full conversion of the acid; excess ketone is easier to remove than unreacted amino acid.[1]

    • Charge Acetic Acid (0.2 L) . Rationale: Catalyzes imine formation and improves solubility.

  • Catalyst Addition:

    • Under N₂ flow, add 10% Pd/C (50% wet, 50 g) . Pre-slurry catalyst in methanol to prevent sparking.[1]

Step 2: Hydrogenation
  • Pressurization: Pressurize reactor to 5.0 bar with H₂. Vent to 1 bar. Repeat 3 times.

  • Reaction:

    • Set agitation to high shear (essential for gas-liquid mass transfer).[1]

    • Heat to 60°C .

    • Maintain 5-8 bar H₂ pressure .

    • Exotherm Control: Monitor internal temp.[1][2] Do not exceed 75°C to prevent over-reduction of ketone to cyclohexanol.[1]

  • Completion: Reaction typically completes in 6–12 hours.[1] Verify by HPLC (Target: < 0.5% Isonipecotic Acid).

Step 3: Workup & Catalyst Removal[1]
  • Cooling: Cool reactor to 25°C. Vent H₂ and purge with N₂.

  • Filtration: Filter the reaction mixture through a Celite pad or sparkler filter to remove Pd/C.

    • Critical: Wash the filter cake with Methanol (1.0 L) to recover product.[1]

    • Safety: Keep catalyst wet at all times to prevent ignition.[1]

Step 4: Salt Formation & Crystallization
  • Solvent Swap: Concentrate the filtrate under vacuum (45°C) to remove Methanol/Acetic acid.[1] Result is a viscous oil or semi-solid (Free Base).[1]

  • Dissolution: Redissolve residue in Isopropanol (iPrOH, 4.0 L) .

  • Acidification:

    • Cool to 0–5°C.[1]

    • Slowly add Conc. HCl (1.2 eq) or 5-6N HCl in iPrOH .

    • Observation: The solution will exotherm slightly, and a white precipitate (the HCl salt) will form.

  • Maturation: Stir the slurry at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the white solid. Wash with cold iPrOH (500 mL) followed by MTBE (500 mL) to remove residual cyclohexanol/cyclohexanone.[1]

  • Drying: Vacuum dry at 50°C for 12 hours.

Expected Yield: 1.5 – 1.65 kg (80–85%). Purity: >98% (HPLC), >99% (Titration).

Process Safety & Engineering Controls

HazardControl Measure
Hydrogen Gas Use rated autoclaves with burst discs. Leak test with N₂ prior to H₂ charge. Ground all equipment to prevent static discharge.[1]
Pd/C Catalyst Pyrophoric when dry. Handle as a water/methanol slurry.[1] Dispose of under water in designated waste containers.[1]
Thermal Runaway The hydrogenation is exothermic.[1] Ensure cooling jacket is active.[1] Stop agitation if temperature spikes (stops H₂ mass transfer).[1]
Cyclohexanone Flammable liquid.[1] Avoid sources of ignition.[1]

Analytical Controls (In-Process Checks)

  • IPC-1 (Reaction Completion): HPLC.

    • Limit: Isonipecotic acid < 0.5% area.[1]

    • Limit: Cyclohexanone < 5.0% (Excess used).[1]

  • IPC-2 (Filtrate): Visual inspection for black particles (catalyst breakthrough).

  • Final Release:

    • Appearance: White to off-white crystalline solid.[1]

    • 1H-NMR: Confirm cyclohexyl ring integration (11 protons) and piperidine core.

    • Chloride Content: Titration with AgNO₃ (Theoretical: ~14.3%).[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Foundational text for reductive amination mechanisms, though focuses on STAB, the mechanistic principles regarding iminium form
  • Gross, T., et al. (2002). "Industrial Scale-Up of Reductive Amination."[1] Organic Process Research & Development, 6(5), 668-673.

    • Context: Discusses heat management and safety in hydrogen
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • Context: Authoritative source on heterogeneous catalyst selection (Pd/C vs Pt/C) for preventing ketone over-reduction.[1]

  • Patent US 2008/0269278 A1. "Piperidine Derivatives and Methods of Use."[1]

    • Context: Describes the general synthesis of N-substituted piperidine carboxylic acids via reductive alkyl

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid. As a molecule with a zwitterionic character and a somewhat sterically hindered nitrogen, its synthesis can present several challenges. This document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to navigate these complexities effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Question 1: My N-alkylation of piperidine-4-carboxylic acid (or its ester) with a cyclohexyl halide is showing low conversion and/or the formation of multiple byproducts. What's going wrong?

Answer:

Low conversion in the N-alkylation of the piperidine ring with a cyclohexyl halide is a frequent issue, often stemming from several factors:

  • Inadequate Acid Scavenging: The reaction of an alkyl halide with the piperidine nitrogen generates a hydrohalic acid (e.g., HBr, HCl). This acid protonates the starting piperidine, rendering it unreactive towards further alkylation. Without a suitable base to neutralize this acid, the reaction will slow down and eventually stop.[1]

  • Steric Hindrance: While piperidine is a reactive amine, the secondary nature of the cyclohexyl halide and the bulkiness of the cyclohexyl group can lead to a slower reaction rate compared to simpler alkyl halides.

  • Side Reactions: At elevated temperatures, elimination of the cyclohexyl halide to form cyclohexene can compete with the desired substitution reaction.

Solutions:

Corrective Action Rationale
Add a Stoichiometric Amount of a Mild Inorganic Base Incorporate a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) into your reaction mixture.[1] These bases are strong enough to neutralize the generated acid but generally not so strong as to cause significant elimination of the cyclohexyl halide.
Optimize Reaction Temperature and Time Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary. Prolonged reaction times at high temperatures should be avoided to minimize side reactions.
Choose an Appropriate Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction as they can solvate the ions formed during the reaction.[1]
Consider a More Reactive Cyclohexyl Source If using cyclohexyl chloride or bromide proves difficult, cyclohexyl iodide is more reactive, though also more expensive and potentially less stable. Alternatively, using cyclohexyl tosylate or mesylate can also increase reactivity.

Question 2: I'm attempting the synthesis via reductive amination of a piperidine-4-carboxylic acid precursor with cyclohexanone, but the reaction is incomplete or I'm seeing byproducts.

Answer:

Reductive amination is a powerful method for this synthesis, but its success hinges on the careful control of reaction conditions and the choice of reducing agent.[2][3][4]

  • Inefficient Iminium Ion Formation: The initial step is the formation of an iminium ion from the reaction of the piperidine nitrogen with cyclohexanone. This is a reversible reaction, and the equilibrium may not favor the iminium ion, especially if water is not effectively removed.

  • Incorrect Choice of Reducing Agent: A common mistake is using a reducing agent that is too reactive, such as sodium borohydride (NaBH₄), which can reduce the cyclohexanone before it has a chance to form the iminium ion.[2]

  • pH Control: The pH of the reaction is critical. The reaction is typically fastest under mildly acidic conditions which favor iminium ion formation.

Solutions:

Corrective Action Rationale
Use a Mild and Selective Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations.[3] It is mild enough not to reduce the ketone but is highly effective at reducing the iminium ion as it forms, thus driving the reaction to completion. Sodium cyanoborohydride (NaBH₃CN) is another effective option.[2]
Employ a Dehydrating Agent The addition of molecular sieves can help to remove the water formed during iminium ion formation, shifting the equilibrium towards the product.
Optimize the pH The addition of a small amount of acetic acid can catalyze the formation of the iminium ion. However, strongly acidic conditions should be avoided as they can protonate the amine, making it unreactive.

Question 3: I've successfully synthesized the ester of 1-Cyclohexylpiperidine-4-carboxylic acid, but I'm struggling with the final hydrolysis step to obtain the carboxylic acid. The yield is low, and I'm getting a complex mixture of products.

Answer:

The hydrolysis of the ester to the final carboxylic acid can be challenging due to the potential for side reactions under harsh conditions.[5][6]

  • Harsh Hydrolysis Conditions: The use of strong bases (like NaOH or KOH) at high temperatures for extended periods can lead to undesired side reactions. While the target molecule is relatively robust, very forcing conditions are rarely ideal.

  • Zwitterionic Nature of the Product: The final product is a zwitterion, containing both a basic piperidine nitrogen and an acidic carboxylic acid. This can make isolation and purification difficult, as the compound may be highly soluble in aqueous solutions and may not behave predictably during extraction.[7][8][9]

Solutions:

Corrective Action Rationale
Use Milder Hydrolysis Conditions Attempt the hydrolysis using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or with gentle heating. LiOH is often effective for ester hydrolysis under milder conditions than NaOH or KOH.
Careful pH Adjustment During Workup After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the net charge of the zwitterion is zero, and its solubility in water is at a minimum, which can facilitate its precipitation or extraction.
Purification via Ion-Exchange Chromatography If standard extraction and crystallization methods fail, consider using ion-exchange chromatography. The zwitterionic nature of the product makes it an ideal candidate for this purification technique.
Formation of a Hydrochloride Salt To aid in isolation and handling, the final product can be converted to its hydrochloride salt by treatment with HCl. The salt is often a more crystalline and less water-soluble solid that can be more easily purified by recrystallization.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid?

A: Both N-alkylation and reductive amination are viable routes. Reductive amination is often preferred for its high efficiency and selectivity, as it avoids the potential for over-alkylation that can occur with direct N-alkylation.[2][4] The choice may also depend on the availability and cost of the starting materials.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Staining with a potassium permanganate solution is often effective for visualizing the product and starting materials. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to track the formation of the desired product and any byproducts.

Q: What is the best way to purify the final zwitterionic product?

A: Purification of zwitterionic compounds can be challenging.[7][9] If the product precipitates upon adjusting the pH to its isoelectric point, this is the simplest method. If not, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a good option. For difficult-to-purify products, column chromatography on silica gel can be attempted, but the zwitterionic nature may cause streaking. In such cases, reverse-phase chromatography or ion-exchange chromatography may be more successful.

Q: My final product is an oil, but the literature reports a solid. What should I do?

A: If your purified product is an oil, it may contain residual solvent or impurities. Try drying it under high vacuum for an extended period. If it remains an oil, attempting to form a salt (e.g., the hydrochloride salt) can often induce crystallization.[10]

Detailed Experimental Protocol: Reductive Amination Approach

This protocol describes a reliable method for the synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate) and cyclohexanone via reductive amination, followed by hydrolysis.

Step 1: Synthesis of Ethyl 1-Cyclohexylpiperidine-4-carboxylate

reagents Ethyl isonipecotate Cyclohexanone Sodium Triacetoxyborohydride Acetic Acid (catalytic) Dichloromethane (DCM) reaction Reductive Amination (Stir at room temperature for 12-24h) reagents->reaction workup Aqueous Workup (Quench with NaHCO₃, extract with DCM) reaction->workup purification Column Chromatography (Silica gel) workup->purification product Ethyl 1-Cyclohexylpiperidine-4-carboxylate purification->product

Caption: Workflow for the synthesis of the ester intermediate.

  • To a solution of ethyl isonipecotate (1.0 eq) and cyclohexanone (1.1 eq) in dichloromethane (DCM, approx. 0.5 M) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-cyclohexylpiperidine-4-carboxylate.

Step 2: Hydrolysis to 1-Cyclohexylpiperidine-4-carboxylic acid

ester Ethyl 1-Cyclohexylpiperidine-4-carboxylate hydrolysis Hydrolysis (LiOH, THF/H₂O, RT to 40°C) ester->hydrolysis neutralization pH Adjustment (Adjust to isoelectric point with HCl) hydrolysis->neutralization isolation Isolation (Filtration or Extraction) neutralization->isolation final_product 1-Cyclohexylpiperidine-4-carboxylic acid isolation->final_product

Caption: Workflow for the final hydrolysis and isolation.

  • Dissolve the ethyl 1-cyclohexylpiperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl to adjust the pH to the isoelectric point (typically around pH 6-7), at which point the product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol). Dry the combined organic extracts, filter, and concentrate to yield the final product.

References

  • BenchChem. (2025). 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6.
  • Reddit. (2024, July 16). Nothing has been working for this synthesis-HELP. r/chemistry.
  • ResearchGate. (2025, August 6). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF.
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros.
  • Google Patents. CA1187080A - 1-(cyclohexyl)
  • Google Patents. (2014, September 18). US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
  • BenchChem. (2025).
  • Zandvoort, A., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2821-2833.
  • BenchChem. (2025).
  • MDPI. (2021).
  • Springer. (2007). Hydrolysis in Pharmaceutical Formulations.
  • ResearchGate. (2016).
  • ChemSynthesis. (2025, May 20). 1-cyclohexylpiperidine - 3319-01-5, C11H21N, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (2017, March 16).
  • Viner, R., et al. (2018). Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids. CrystEngComm, 20(31), 4475-4483.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Master Organic Chemistry. (2017, September 1).
  • BenchChem. (2025).
  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros.
  • Organic Chemistry Portal.
  • Google Patents. (2021, April 13).
  • Lirias. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ACS Green Chemistry Institute. (2026, February 8).
  • ACP. (2025, October 10).
  • ODU Digital Commons. (1982).
  • Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros.
  • PubMed. (2013, June 15). Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase.
  • ResearchGate. (2025, August 6).

Sources

Optimizing reaction conditions for N-alkylation of piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity, actionable protocols for the N-functionalization of isonipecotic acid (piperidine-4-carboxylic acid), specifically addressing the solubility and selectivity challenges inherent to zwitterionic substrates.

Module 1: Strategic Planning (The "Why" & "How")

User Query: I need to add an alkyl group to the nitrogen of piperidine-4-carboxylic acid. Which method should I use?

Technical Insight: The primary challenge with piperidine-4-carboxylic acid is its zwitterionic nature (pKa₁


 3.5, pKa₂ 

10.8). It exists as an inner salt at neutral pH, making it insoluble in the non-polar organic solvents (DCM, DCE, Toluene) typically used for alkylation. Furthermore, the carboxylate group can compete as a nucleophile, leading to unwanted O-alkylation (esterification).

Decision Matrix: Use the following logic flow to select your synthetic route.

DecisionMatrix Start Start: Select Alkyl Source Aldehyde Aldehyde/Ketone Available? Start->Aldehyde Halide Alkyl Halide Only? Aldehyde->Halide No Reductive Route A: Reductive Amination (Preferred for Mono-alkylation) Aldehyde->Reductive Yes Direct Route B: Direct Alkylation (Risk of Quaternization) Halide->Direct Yes Solubility Is Substrate Soluble in DCE/DCM? Reductive->Solubility Protect Step 1: Ester Protection (Make Ethyl Isonipecotate) Solubility->Protect No (Typical) DirectRed Use NaBH3CN / MeOH (Direct Zwitterion Route) Solubility->DirectRed Skip Protection StandardRed Use NaBH(OAc)3 / DCE (Standard Protocol) Solubility->StandardRed Yes Protect->StandardRed

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate solubility and alkylating agent availability.

Module 2: Reductive Amination (The Gold Standard)

User Query: I am trying to react isonipecotic acid with benzaldehyde using NaBH(OAc)₃ in DCM, but the starting material is just sitting at the bottom of the flask.

Root Cause: Sodium triacetoxyborohydride (STAB) is the preferred reagent for reductive amination because it selectively reduces imines over aldehydes. However, STAB requires aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Isonipecotic acid is insoluble in these solvents.

Protocol A: The "Protection-First" Route (Highly Recommended)

Best for: High yields, easy purification, and scale-up.

  • Esterification: Convert piperidine-4-carboxylic acid to ethyl isonipecotate using SOCl₂/EtOH. This breaks the zwitterion, making the amine soluble in organic solvents.

  • Reductive Amination:

    • Reagents: Ethyl isonipecotate (1.0 equiv), Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.4 equiv), Acetic Acid (1.0 equiv).

    • Solvent: DCE (1,2-Dichloroethane) or THF.

    • Procedure: Mix amine and aldehyde in DCE for 30 mins to form the imine/hemiaminal. Add NaBH(OAc)₃. Stir at RT for 4-16h.

    • Quench: Saturated NaHCO₃. Extract with DCM.[1]

  • Hydrolysis: Saponify the ester (LiOH/THF/H₂O) to return to the free acid.

Protocol B: The "Direct Zwitterion" Route

Best for: Quick screening when protection is not an option.

  • Reagent Switch: You must switch from STAB to Sodium Cyanoborohydride (NaBH₃CN) . Unlike STAB, NaBH₃CN is stable in methanol, which can solubilize the zwitterion.

  • Solvent: Methanol (anhydrous).

  • pH Control: The reaction requires a pH of 5-6 to facilitate imine formation without protonating the amine so much that it becomes non-nucleophilic.

  • Procedure:

    • Dissolve isonipecotic acid in MeOH.

    • Add Aldehyde (1.1 equiv).

    • Check pH.[2] If basic, add glacial acetic acid dropwise until pH ~6.

    • Add NaBH₃CN (1.2 equiv). Caution: Toxic Cyanide Risk.

    • Stir 12-24h.

Module 3: Direct Alkylation (Troubleshooting)

User Query: I only have an alkyl halide (e.g., benzyl bromide). My reaction yields a mixture of starting material, product, and quaternary ammonium salt.

Technical Insight: Direct alkylation of secondary amines is prone to the "menshutkin" problem—the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to over-alkylation.

Protocol C: Controlled Direct Alkylation

Key Strategy: Use the "Cesium Effect" and polar aprotic solvents.

ParameterRecommendationRationale
Solvent DMF or DMSO Essential to dissolve the zwitterionic starting material.
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" increases the solubility of the carboxylate and promotes mono-alkylation due to the large cation radius.
Stoichiometry 0.8 equiv Halide : 1.0 equiv AmineStarve the reaction. keeping the amine in excess prevents over-alkylation.
Temperature 0°C

RT
Start cold to control the rate of addition.

Step-by-Step:

  • Dissolve piperidine-4-carboxylic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add Cs₂CO₃ (2.2 equiv). Note: You need 2 equivalents—one to neutralize the carboxylic acid, one to scavenge the H-X byproduct.

  • Stir for 30 mins to ensure deprotonation of the carboxylate (forming the soluble cesium carboxylate).

  • Add Alkyl Halide (0.8 - 0.9 equiv) dropwise over 1 hour.

  • Monitor by LCMS. Stop immediately upon consumption of the halide.

Module 4: Isolation & Purification (The "End Game")

User Query: I formed the product, but I cannot extract it from the aqueous layer. It's too polar.

Technical Insight: N-alkylated isonipecotic acids are amphoteric surfactants. They are often too polar for standard organic extraction (EtOAc/Water) and will stay in the water phase.

Method 1: Isoelectric Point (pI) Precipitation

The product has a specific pH where it has net zero charge (zwitterionic form) and minimum solubility.

  • Calculation: pI

    
     (pKa₁ + pKa₂) / 2 
    
    
    
    (3.5 + 10.8) / 2 = 7.15 .
  • Protocol:

    • Concentrate the reaction mixture to remove organic solvents (MeOH/DMF).

    • Dilute with a small amount of water.

    • Carefully adjust pH to 7.0 - 7.2 using 1M HCl or 1M NaOH.

    • Cool to 4°C. The product should precipitate as a white solid. Filter and wash with cold water/acetone.

Method 2: Ion Exchange Chromatography (Dowex)

If the product is water-soluble even at pI:

  • Use Dowex 50WX8 (H+ form) resin.

  • Load the aqueous reaction mixture onto the column.

  • Wash with water (removes non-basic impurities).

  • Elute with 1M NH₄OH (Ammonia water). The ammonia deprotonates the carboxylic acid and displaces the amine.

  • Lyophilize the eluent to obtain the pure zwitterion.

Visualizing the Pathway

ReactionPathway Substrate Piperidine-4-carboxylic acid (Zwitterion) Intermediate Imine / Iminium Ion Substrate->Intermediate + Aldehyde - H2O Product N-Alkylated Product Substrate->Product + Alkyl Halide (Direct Alkylation) Intermediate->Product + Reducing Agent (NaBH(OAc)3) OverAlk Quaternary Ammonium (Impurity) Product->OverAlk + Excess Alkyl Halide (Avoid this!)

Figure 2: Reaction pathway showing the clean Reductive Amination route (top) versus the risky Direct Alkylation route (bottom).

References
  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]

  • Borch, R. F., et al. (1971).[3] "Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[3]

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, 58(17), 3329-3347.

  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

Sources

Technical Support Center: Optimization of 1-Cyclohexylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Doc ID: TSC-2024-CYC-PIP-04

Introduction

Welcome to the Technical Support Center for 1-Cyclohexylpiperidine-4-carboxylic acid (CAS: 102601-34-3). This amphoteric molecule is a critical intermediate in the synthesis of various pharmaceutical agents, including antihistamines and GPCR modulators.

Users frequently report yield losses (<40%) due to two core issues:

  • Zwitterionic Solubility: The starting material (isonipecotic acid) has poor solubility in the organic solvents required for reductive amination.

  • Work-up Loss: The product is highly polar and difficult to extract from aqueous quench streams.

This guide provides two validated protocols: the Direct Route (fast, moderate yield) and the Ester Route (multi-step, high yield, recommended for scale-up).

Module 1: The "Ester Route" (Recommended for High Yield)

Why this route? Direct reductive amination of isonipecotic acid often fails because the zwitterion does not dissolve in Dichloroethane (DCE) or Tetrahydrofuran (THF), leading to heterogeneous "slurry" reactions with poor conversion. By masking the acid as an ester, you solubilize the amine, allowing the reaction to proceed homogeneously.

Step-by-Step Protocol
Phase A: Esterification (If starting from acid)

Note: Ethyl isonipecotate is commercially available. If purchased, skip to Phase B.

  • Reflux: Reflux isonipecotic acid in Ethanol (EtOH) with 1.2 eq.

    
     (Thionyl Chloride) for 4 hours.
    
  • Work-up: Concentrate in vacuo. The resulting hydrochloride salt is soluble in organic solvents.

Phase B: Reductive Amination (The Critical Step)
  • Reagents: Ethyl isonipecotate HCl (1.0 eq), Cyclohexanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (AcOH, 1.0 eq), TEA (1.0 eq to free base the salt).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Free Basing: Suspend Ethyl isonipecotate HCl in DCE. Add Triethylamine (TEA) (1.0 eq) and stir for 15 min.

  • Imine Formation: Add Cyclohexanone (1.2 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 1-2 hours. Tip: Adding molecular sieves (4Å) here pushes the equilibrium.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Warm to RT and stir overnight (12-16 h).

  • Quench: Add saturated

    
    . Extract with DCM.[2] Dry and concentrate.
    
    • Checkpoint: You now have Ethyl 1-cyclohexylpiperidine-4-carboxylate .

Phase C: Hydrolysis
  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq).

  • Reaction: Stir at RT for 4 hours (monitor by TLC).

  • Isolation (Crucial):

    • Acidify carefully with 1M HCl to pH ~6.5 - 7.0 (the Isoelectric Point).

    • The product will precipitate. Filter and wash with cold water/acetone.

Module 2: The "Direct Route" (Green Chemistry / Quick Screen)

Why this route? It avoids protection/deprotection steps but requires strict solvent control.

  • Reagents: Isonipecotic acid, Cyclohexanone, STAB, Methanol (MeOH).

  • Key Modification: You must use Methanol as the solvent. Isonipecotic acid has partial solubility in MeOH, unlike DCE.

Protocol:

  • Suspend Isonipecotic acid (1.0 eq) in dry Methanol.

  • Add Cyclohexanone (1.5 eq) and Acetic Acid (catalytic).

  • Reflux for 2 hours to ensure imine formation (solubility increases with heat).

  • Cool to RT. Add STAB (2.0 eq) carefully.

  • Stir for 24 hours.

Troubleshooting the Work-up:

  • Issue: You cannot extract the product with Ether/EtOAc because it stays in the water.

  • Fix: Use n-Butanol for extraction, or use a Dowex 50WX8 (H+ form) ion exchange column. Load the reaction mixture, wash with water/methanol, and elute the product with 5%

    
    .
    

Module 3: Visualized Workflows & Logic

Figure 1: Synthetic Pathway Selection

Caption: Comparison of the Direct Route (prone to solubility issues) vs. the Ester Route (High Yield).

SynthesisPathways Start Isonipecotic Acid (Zwitterion) Direct Direct Reductive Amination (Solvent: MeOH) Start->Direct Route A (Fast) Esterification Esterification (EtOH/SOCl2) Start->Esterification Route B (Recommended) Product 1-Cyclohexylpiperidine- 4-carboxylic acid Direct->Product Low Yield (<40%) Purification Hard Ester Ethyl Isonipecotate Esterification->Ester RedAm Reductive Amination (STAB/DCE) Ester->RedAm + Cyclohexanone Intermed Ethyl Ester Intermediate RedAm->Intermed Homogeneous Rxn Hydrolysis LiOH Hydrolysis & pH Adjustment Intermed->Hydrolysis Hydrolysis->Product High Yield (>80%) Precipitates at pI

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving low yield or purity issues.

Troubleshooting Problem Low Yield / No Product CheckTLC Check TLC/LCMS Is SM remaining? Problem->CheckTLC SM_Yes Yes: Incomplete Rxn CheckTLC->SM_Yes SM_No No: Work-up Loss CheckTLC->SM_No Solubility Was reaction homogeneous? SM_Yes->Solubility CheckAq Check Aqueous Phase (LCMS) SM_No->CheckAq SwitchSolvent Switch to Ester Route or use MeOH Solubility->SwitchSolvent No (Slurry) DrySolvent Check Water Content Add Mol. Sieves Solubility->DrySolvent Yes (Clear) IsoPoint Adjust pH to 6.5-7.0 (Isoelectric Point) CheckAq->IsoPoint Product in Water Extraction Use n-Butanol or Chloroform/IPA (3:1) CheckAq->Extraction Product in Emulsion

Module 4: Troubleshooting FAQ

Q1: The reaction mixture turned into a gummy solid and stirring stopped. What happened? A: This is likely due to Boron-complex formation. STAB and its byproducts can form gels.

  • Fix: Dilute the reaction mixture with DCM or MeOH. When quenching, use 1M Potassium Sodium Tartrate (Rochelle's Salt) solution instead of water/bicarb. Stir vigorously for 1 hour. The tartrate breaks up the boron emulsion.

Q2: I see a spot on TLC that corresponds to the alcohol (Cyclohexanol). A: You have "Direct Reduction" of the ketone.

  • Cause: The imine formation was too slow, or the reducing agent was too strong/added too fast.

  • Fix: Ensure you pre-mix the amine and ketone for 1-2 hours (with Acetic Acid) before adding STAB. This ensures the reducing agent attacks the Imine, not the Ketone.

Q3: How do I remove excess Cyclohexanone? A: Cyclohexanone has a high boiling point (155°C).

  • Fix: If using the Ester Route, the product is basic. Wash the organic layer with 1M HCl. The product moves to the water; Cyclohexanone stays in the organic layer. Discard organic. Basify the water and extract the product back.

Module 5: Comparison of Reducing Agents

ReagentSelectivitySpeedSide ReactionsRecommendation
STAB (Na(OAc)3BH)HighModerateLowStandard. Best for ketones.
NaCNBH3 HighSlowToxic (Cyanide)Avoid if possible. Requires pH 6 control.
NaBH4 LowFastHigh (Reduces ketone)Do not use. Too aggressive.
H2 / Pd-C ModerateFastDe-halogenationGood for scale-up, but requires pressure vessel.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Core Reference: Establishes STAB as the superior reagent for reductive amin
  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 44.

    • Context: Discusses mechanism and solvent effects in piperidine ring formation/modific
  • Patent US 9,492,453 B2. (2016). "Compounds that modulate the activity of the G-protein-coupled receptor GPR119."[3]

    • Application: Describes the synthesis of 1-substituted piperidine-4-carboxylic acid deriv
  • Organic Syntheses, Coll. Vol. 5. "1-Morpholino-1-cyclohexene."[2]

    • Mechanism:[4][5] Illustrates the formation of enamines/imines from cyclohexanone and secondary amines, relevant to the reaction mechanism.

Sources

Side reactions in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Mitigation

Welcome to the technical support center for N-substituted piperidine synthesis. This guide is structured to troubleshoot specific failure modes in the two primary synthetic pathways: Reductive Amination and Direct N-Alkylation .

Module 1: Reductive Amination (The "Gold Standard")

Context: Reductive amination is generally preferred over direct alkylation due to the suppression of over-alkylation. However, it is not immune to side reactions. Key Reagent: Sodium Triacetoxyborohydride (STAB) / NaBH(OAc)₃.

Ticket #001: "My yield is low, and I see a large amount of alcohol byproduct."

Diagnosis: Competitive reduction of the carbonyl starting material. Mechanism: Piperidine is a secondary amine. Unlike primary amines, it cannot form a stable neutral imine. It forms an equilibrium between the iminium ion and the enamine .[1] If the reducing agent is too reactive (e.g., NaBH₄ without additives) or the pH is incorrect, the aldehyde/ketone is reduced to an alcohol before the iminium species can form.

Troubleshooting Protocol:

  • Switch Reagent: Move from NaBH₃CN (toxic, requires pH 6) or NaBH₄ (too reactive) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and sterically bulky, reducing the rate of direct carbonyl reduction.

  • Lewis Acid Additive: If using a hindered ketone, add Titanium(IV) isopropoxide [Ti(OiPr)₄] . This acts as a water scavenger and Lewis acid to drive the equilibrium toward the iminium/enamine species before the reducing agent is added.

Validated Protocol (The Abdel-Magid Method):

  • Mix Piperidine (1.1 eq) and Aldehyde/Ketone (1.0 eq) in DCE (1,2-Dichloroethane) or THF.

  • Add AcOH (1.0 eq) only if using a ketone (catalyzes iminium formation).

  • Add STAB (1.4 eq) in one portion.

  • Stir at RT for 2–4 hours.

  • QC Check: Quench with saturated NaHCO₃. The CO₂ evolution indicates neutralization of the acetoxyboron species.

Visualization: Competitive Pathways in Reductive Amination

The following diagram illustrates the decision matrix for minimizing alcohol formation.

ReductiveAmination Start Start: Piperidine + Carbonyl Equilibrium Equilibrium: Iminium / Enamine Start->Equilibrium Acid Catalyst (AcOH) DirectRed Side Reaction: Direct Carbonyl Reduction Start->DirectRed Strong Reductant (NaBH4) or Wet Solvent Product Target: N-Substituted Piperidine Equilibrium->Product Selective Reduction (STAB) Alcohol Waste: Alcohol Byproduct DirectRed->Alcohol Irreversible

Figure 1: Kinetic competition between iminium formation and direct carbonyl reduction. STAB favors the green path.

Module 2: Direct N-Alkylation (Nucleophilic Substitution)

Context: Used when the electrophile is an alkyl halide. Major Failure Mode: The "Runaway" Reaction (Quaternization).

Ticket #002: "I am isolating a water-soluble solid instead of my oil product."

Diagnosis: Over-alkylation leading to Quaternary Ammonium Salts.[2][3] Causality: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to the inductive effect of the new alkyl group, leading to a second alkylation event.

Troubleshooting Protocol:

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use Piperidine (2.0 to 3.0 eq) : Alkyl Halide (1.0 eq). The excess piperidine acts as both the nucleophile and the proton scavenger (base), statistically favoring mono-alkylation.

  • Addition Order: Add the Alkyl Halide dropwise to the Piperidine solution (High dilution of electrophile). Never add Piperidine to the Alkyl Halide.

  • Base Selection: Use a non-nucleophilic inorganic base like K₂CO₃ in Acetonitrile (MeCN) . Avoid soluble organic bases (TEA) if quaternization is aggressive, as the heterogeneous nature of K₂CO₃ modulates the reaction rate.

Ticket #003: "I see alkene peaks in my NMR (5.0–6.0 ppm)."

Diagnosis: Hofmann Elimination (E2).[4] Causality: Piperidine is a strong base (pKa ~11). If the alkyl halide has accessible


-hydrogens and the reaction is heated, Piperidine will act as a base (E2 elimination) rather than a nucleophile (S

2 substitution).

Corrective Action:

  • Temperature: Lower the reaction temperature to 0°C or RT. E2 is entropy-driven and favored at high heat.

  • Solvent: Switch from polar protic (EtOH) to polar aprotic (DMF, MeCN). Protic solvents solvate the nucleophile, reducing its nucleophilicity and favoring basicity (Elimination).

Visualization: The Alkylation Battleground

This diagram maps the competition between Substitution (Good), Elimination (Bad), and Quaternization (Bad).

AlkylationPathways Piperidine Piperidine (Secondary Amine) Target Target: Tertiary Amine Piperidine->Target SN2 (Kinetic Control) Alkene Side Product: Alkene (Elimination) Piperidine->Alkene E2 (High Temp / Steric Bulk) AlkylHalide Alkyl Halide (R-X) QuatSalt Side Product: Quaternary Ammonium Salt Target->QuatSalt Over-Alkylation (Excess R-X) Note Critical Control Point: Keep [R-X] low via slow addition. Note->Target

Figure 2: Reaction outcomes based on stoichiometry and temperature. Control of [R-X] concentration is the primary lever.

Module 3: Stereochemical & Electronic Effects

Context: When the piperidine ring contains substituents (e.g., 2-methylpiperidine).

Ticket #004: "My reaction is extremely slow compared to unsubstituted piperidine."

Diagnosis: Steric hindrance at the nucleophilic center (The "F-Strain"). Explanation: Substituents at the C2/C6 positions create significant steric clash around the nitrogen lone pair. This increases the activation energy for S


2 attack.

Data Table: Relative Reactivity of Piperidines

Piperidine SubstrateRelative Rate (S

2)
Primary IssueRecommended Fix
Piperidine 100 (Baseline)QuaternizationSlow addition of electrophile.
4-Methylpiperidine ~95NegligibleStandard protocol.
3-Methylpiperidine ~60Mild StericsIncrease time/temp slightly.
2-Methylpiperidine < 5Severe StericsUse Reductive Amination (Ti(OiPr)₄ catalyzed) instead of alkylation.
2,2,6,6-Tetramethyl ~0Impossible via S

2
Must use radical methods or build ring around the N.

FAQ: Rapid Response Unit

Q: Why is my product turning pink/brown upon storage? A: This is N-Oxidation . Piperidines are electron-rich and prone to oxidation by atmospheric oxygen or peroxide impurities in solvents (ethers/THF).

  • Fix: Store the free base under Argon/Nitrogen. If using THF, ensure it is peroxide-free (test with KI paper). For long-term storage, convert the oil to an HCl or Oxalate salt, which renders the nitrogen lone pair unreactive toward oxidation.

Q: Can I use NaBH₄ for reductive amination? A: Only if you use a Two-Step Protocol .

  • Form the iminium ion (Piperidine + Ketone + MeOH) and stir for 12 hours (or reflux).

  • Then add NaBH₄.

  • Warning: Adding NaBH₄ at the start (One-Pot) usually results in >50% reduction of the ketone to the alcohol because NaBH₄ is not selective enough to distinguish between the ketone and the iminium ion.

Q: How do I remove the Quaternary Ammonium byproduct? A: Acid/Base Extraction.

  • Dissolve crude mixture in Et₂O or EtOAc.

  • Wash with water (The Quat salt is highly water-soluble and will leave the organic layer).

  • Extract the organic layer with 1M HCl (protonates the desired tertiary amine, moving it to the aqueous layer).

  • Wash the aqueous layer with fresh ether (removes neutral impurities).

  • Basify the aqueous layer (pH > 12) with NaOH and extract back into ether.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.

  • Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London. (Foundational reference for Hofmann Elimination mechanism).

  • ACS Green Chemistry Institute . Reagent Guides: Alkylation of Amines. (Best practices for avoiding over-alkylation).

Sources

Technical Support Center: Recrystallization of 1-Cyclohexylpiperidine-4-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Level 3 Technical Support resource for the purification of 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185295-86-6).

Ticket ID: REC-1185295 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Crystallization Thermodynamics & Impurity Rejection

Executive Summary

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride is a zwitterionic precursor stabilized as a hydrochloride salt. Its purification is often complicated by oiling out (liquid-liquid phase separation) rather than distinct crystal nucleation. This behavior arises from the molecule's amphiphilic nature: a lipophilic cyclohexyl tail and a highly polar, ionic piperidine-carboxylic acid head.

Successful recrystallization requires a solvent system that balances these competing polarities. This guide provides a validated solvent screening protocol and a troubleshooting matrix to resolve phase separation issues.

Part 1: Solvent System Selection (The "Golden Rule")

FAQ: Which solvent system should I use?

Answer: For this specific HCl salt, single-solvent systems often fail. You likely need a binary solvent system (Solvent/Antisolvent).

System TypeSolvents (Ratio v/v)MechanismBest For
Primary Recommendation Ethanol / Diethyl Ether (1:5 to 1:10)Polarity ShiftRemoving non-polar organic impurities.
Alternative A Isopropanol (IPA) (Hot)Temperature SwingGeneral purification; removing inorganic salts.
Alternative B Water / Acetone (1:20)Dielectric CrashHighly impure crude; removing colored oxidation products.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization. While the compound dissolves, these solvents often form solvates or "oils" upon evaporation due to weak lattice energy stabilization.

Part 2: Step-by-Step Recrystallization Protocol

Standard Operating Procedure (SOP-REC-04)

Prerequisites:

  • Crude 1-Cyclohexylpiperidine-4-carboxylic acid HCl[1]

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • Heat gun or water bath

Workflow:

  • Dissolution (The Saturation Point):

    • Place 10 g of crude solid in a flask.

    • Add minimum boiling Ethanol (~20-30 mL).

    • Technical Note: If the solution is cloudy (inorganic salts like NaCl), filter it hot through a celite pad. The product is organic; NaCl is not.[2]

  • Nucleation Induction:

    • Allow the clear filtrate to cool to room temperature (25°C).

    • Slowly add Diethyl Ether dropwise with vigorous stirring.

    • Stop adding when a persistent turbidity (cloudiness) is observed.

  • Crystallization:

    • Scratch the inner wall of the flask with a glass rod to create nucleation sites.

    • Place the flask in a refrigerator (4°C) for 12 hours.

    • Do not disturb. Vibration can cause rapid, amorphous precipitation instead of crystal growth.

  • Isolation:

    • Filter the white crystals under vacuum (Buchner funnel).

    • Wash the cake with cold (

      
      ) Ether/EtOH (9:1 mixture).
      
    • Drying: Dry in a vacuum oven at 40°C for 6 hours. Note: HCl salts are hygroscopic; store in a desiccator.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky gum) instead of crystals. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the antisolvent is added too fast or the temperature drops too quickly, causing the solute to crash out as a supercooled liquid before it can organize into a lattice.

Fix:

  • Re-heat: Heat the mixture until the oil re-dissolves.

  • Seed: Add a tiny crystal of pure product (if available) to the hot solution.

  • Slow Down: Cool the solution much slower (wrap the flask in a towel).

  • Change Solvent: Switch to Isopropanol (IPA) . The higher boiling point allows for a broader metastable zone width.

Q: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much solvent initially. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop."

  • Check pH: Ensure the compound is fully protonated. If the pH is >4, you may have some free base (zwitterion) which has different solubility. Add a few drops of conc. HCl in Ethanol to the mother liquor.

Q: How do I remove unreacted Cyclohexanone?

Diagnosis: Cyclohexanone is a common starting material in reductive amination routes. Fix:

  • Cyclohexanone is highly soluble in Diethyl Ether .

  • The Ethanol/Ether method (Protocol above) is specifically designed to keep cyclohexanone in the solution while the HCl salt crystallizes out. Thorough washing of the filter cake with ether is crucial.

Part 4: Visualizing the Process

The following diagram illustrates the decision logic for solvent selection and impurity rejection pathways.

RecrystallizationLogic Start Crude 1-Cyclohexylpiperidine-4-carboxylic acid HCl CheckSolubility Check Solubility in Hot EtOH Start->CheckSolubility Insolubles Insoluble Residue? (Likely NaCl/Inorganic) CheckSolubility->Insolubles Yes ClearSol Clear Homogeneous Solution CheckSolubility->ClearSol No FilterHot Hot Filtration (Celite) Insolubles->FilterHot Remove Solids FilterHot->ClearSol AddAnti Add Antisolvent (Ether/MTBE) Dropwise until Turbid ClearSol->AddAnti Cooling Controlled Cooling (RT -> 4°C) AddAnti->Cooling Result Crystalline Solid Cooling->Result Slow Growth Oiling Oiling Out / Gumming Cooling->Oiling Too Fast/High Conc Reheat Re-heat & Add Seed Crystal Oiling->Reheat Troubleshoot Reheat->Cooling Retry

Caption: Logic flow for purification, highlighting the critical intervention point for "oiling out" phenomena.

Part 5: Impurity Profile & Rejection Data

Understanding what you are removing is as important as the product itself.

Impurity ClassSourceRemoval Strategy
Isonipecotic Acid Unreacted Starting MaterialRemains in polar mother liquor (if using EtOH/Ether).
Cyclohexanone Reductive Amination ReagentHighly soluble in Ether; removed in wash step.
Inorganic Salts (NaCl) Neutralization byproductInsoluble in hot Ethanol; removed via hot filtration.
Oxidation Products N-oxide formationOften colored (yellow); removed by recrystallization or charcoal treatment.

References

  • Stieger, N., & Liebenberg, W. (2012).[3] Recrystallization of Active Pharmaceutical Ingredients. In Crystallization. IntechOpen. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 1-cyclohexyl piperazine (Related Piperidine Scaffold Purification). CN112645901A.

Sources

Technical Support Center: Overcoming Low Yield in the Hydrolysis of 4-Cyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4-cyanopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. The conversion of the nitrile group in 4-cyanopiperidine and its analogs to a carboxylic acid is a fundamental step in the synthesis of numerous pharmaceutical intermediates. However, this reaction is often plagued by low yields due to a variety of factors, including steric hindrance, side reactions, and incomplete conversion.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, thereby optimizing your reaction outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to address specific problems you might be observing in your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My hydrolysis reaction has stalled, and I'm recovering a significant amount of unreacted starting material. What's going on?

Answer:

Incomplete conversion is a frequent challenge in the hydrolysis of 4-cyanopiperidine derivatives. The nitrile group, while susceptible to hydrolysis, can be unreactive under suboptimal conditions.[1][2] The underlying causes often relate to reaction kinetics and equilibrium.

Potential Causes and Solutions:

  • Insufficiently Harsh Conditions: Nitrile hydrolysis, whether acid or base-catalyzed, often requires elevated temperatures to proceed at a reasonable rate.[3] If your reaction is sluggish, consider a systematic increase in temperature.

    • Protocol: Begin with a modest temperature (e.g., 80 °C) and incrementally increase it by 10-20 °C, monitoring the reaction progress by an appropriate analytical method like TLC, GC, or LC-MS. Be cautious of potential side reactions at higher temperatures.[4]

  • Inadequate Reagent Concentration: The concentration of the acid or base catalyst is crucial.

    • Acid Catalysis: For acidic hydrolysis, concentrated acids like sulfuric acid or hydrochloric acid are commonly used.[4][5] If using a dilute acid, the reaction may not reach completion.

    • Base Catalysis: In basic hydrolysis, a high concentration of hydroxide ions is necessary to drive the reaction forward.[1]

  • Poor Solubility: 4-Cyanopiperidine derivatives can have limited solubility in purely aqueous solutions, especially if they possess bulky, nonpolar substituents. This can lead to a multiphasic reaction mixture where the reaction rate is limited by mass transfer between phases.

    • Solution: Employing a co-solvent such as dioxane, THF, or a high-boiling alcohol can improve solubility and reaction rates.

Troubleshooting Workflow for Stalled Reactions:

start Low Conversion of Nitrile temp Increase Reaction Temperature start->temp If reaction is slow reagent Increase Acid/Base Concentration start->reagent If temperature increase is ineffective solvent Add Co-solvent start->solvent If starting material is poorly soluble success Reaction Proceeds to Completion temp->success If conversion improves reagent->success If conversion improves solvent->success If conversion improves

Caption: Decision tree for addressing stalled hydrolysis reactions.

Question 2: My primary product is the amide intermediate, not the desired carboxylic acid. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile proceeds through an amide intermediate.[5][6] The isolation of a significant amount of this amide indicates that the second step of the hydrolysis—the conversion of the amide to the carboxylic acid—is the rate-limiting step.

Controlling Over-Hydrolysis:

ConditionFavoring AmideFavoring Carboxylic Acid
Temperature Lower TemperaturesHigher Temperatures & Prolonged Heating
Catalyst Milder Acid/BaseStronger Acid/Base
Reaction Time ShorterLonger

Strategies to Promote Complete Hydrolysis:

  • Prolonged Reaction Time and Increased Temperature: Amide hydrolysis is often slower than nitrile hydrolysis. Extending the reaction time and increasing the temperature can provide the necessary energy to overcome the activation barrier for the second hydrolysis step.

  • Stronger Acidic or Basic Conditions:

    • Under acidic conditions, using a more concentrated acid can accelerate amide hydrolysis.[6]

    • Under basic conditions, a higher concentration of hydroxide is required to effectively hydrolyze the amide.[2]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce reaction times for the hydrolysis of nitriles and amides by efficiently heating the reaction mixture.[7][8]

Question 3: I'm observing significant byproduct formation, leading to a low yield of the desired carboxylic acid. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions are a major contributor to low yields in the hydrolysis of 4-cyanopiperidine derivatives. The specific byproducts formed will depend on the reaction conditions (acidic vs. basic) and the nature of the substituents on the piperidine ring.

Common Side Reactions and Mitigation Strategies:

  • Under Acidic Conditions:

    • Dehydration and Polymerization: At very high temperatures, unwanted elimination and polymerization reactions can occur. Careful temperature control is essential.[4]

    • N-Acylation (if the piperidine nitrogen is unprotected): If the piperidine nitrogen is a secondary amine (NH), it can be acylated by the carboxylic acid product under harsh acidic conditions, leading to dimer formation. Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to hydrolysis can prevent this.

  • Under Basic Conditions:

    • Epimerization: If there are chiral centers adjacent to the nitrile or on the piperidine ring, the strongly basic conditions can lead to epimerization and a loss of stereochemical purity. Using milder bases or enzymatic methods can circumvent this issue.

    • Elimination Reactions: If there are suitable leaving groups on the piperidine ring, elimination reactions can compete with hydrolysis under strongly basic conditions.

General Strategies for Minimizing Byproducts:

  • Optimize Reaction Conditions: Systematically screen reaction temperatures, times, and reagent concentrations to find the optimal balance between reaction rate and selectivity.

  • Consider Alternative Methods: If conventional acid or base hydrolysis consistently gives low yields, explore alternative methods.

FAQs: Broader Questions on 4-Cyanopiperidine Hydrolysis

What are the "standard" starting conditions for the hydrolysis of a novel 4-cyanopiperidine derivative?

For a new substrate, it is prudent to start with established, robust conditions and then optimize.

  • Acidic Hydrolysis: A common starting point is to reflux the 4-cyanopiperidine derivative in 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water.[5][6]

  • Basic Hydrolysis: Refluxing in a 10-20% aqueous solution of NaOH or KOH is a standard approach.[2][3]

It is crucial to monitor the reaction closely and adjust the conditions based on the observed reactivity of your specific substrate.

Are there milder, more selective alternatives to strong acid or base hydrolysis?

Yes, several alternative methods can offer improved yields and selectivity, especially for sensitive substrates.

  • Enzymatic Hydrolysis: Nitrilase enzymes can directly convert nitriles to carboxylic acids under mild conditions (neutral pH, room temperature).[9][10] This method is highly selective and can be stereospecific, which is advantageous for chiral molecules.[11][12] A two-enzyme system of nitrile hydratase and amidase can also be employed.[10]

  • Microwave-Assisted Hydrolysis: As mentioned earlier, microwave chemistry can dramatically shorten reaction times and often leads to cleaner reactions with higher yields.[8][13]

  • Indirect Acid-Catalyzed Hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid, or acetic acid and sulfuric acid, can selectively convert nitriles to amides, which can then be hydrolyzed to the carboxylic acid in a subsequent step.[14]

Workflow for Method Selection:

start Select Hydrolysis Method conventional Conventional Acid/Base Hydrolysis start->conventional microwave Microwave-Assisted Hydrolysis start->microwave enzymatic Enzymatic Hydrolysis start->enzymatic robust For robust, simple substrates conventional->robust fast For rapid reaction times microwave->fast sensitive For sensitive or chiral substrates enzymatic->sensitive

Caption: Choosing the appropriate hydrolysis method.

How can I effectively purify the final carboxylic acid product?

The purification strategy will depend on the properties of your product.

  • Precipitation/Crystallization: If the carboxylic acid is a solid, it can often be precipitated by adjusting the pH of the aqueous reaction mixture. After basic hydrolysis, acidification will precipitate the carboxylic acid.[6] After acidic hydrolysis, neutralizing the excess acid and then carefully adjusting the pH to the isoelectric point of the amino acid can induce precipitation. Recrystallization from a suitable solvent system can further purify the product.

  • Extraction: If the product is soluble in organic solvents, it can be extracted from the aqueous reaction mixture after adjusting the pH to ensure the carboxylic acid is in its neutral form.

  • Chromatography: For challenging purifications or to remove closely related impurities, column chromatography (e.g., silica gel or reversed-phase) may be necessary.

References

  • Martinkova, L., & Veselá, A. B. (n.d.).
  • Biocatalytic hydrolysis of nitriles. (2016).
  • Enzymatic Hydrolysis of Nitriles and Dinitriles. (1990). In RSC Publishing.
  • Van Baelen, G., & Maes, B. U. W. (2008).
  • Acidic Hydrolysis of Nitriles. (2022). In BYJU'S.
  • Hydrolysis Reaction. (n.d.).
  • 'Dry' hydrolysis of nitriles effected by microwave heating. (n.d.). In Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Hydrolysis of Nitriles. (n.d.). In Organic Chemistry Tutor.
  • Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perbor
  • Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide. (n.d.). In Benchchem.
  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. (n.d.). In CHIMIA.
  • hydrolysis of nitriles. (n.d.). In Chemguide.
  • The Hydrolysis of Nitriles. (2023). In Chemistry LibreTexts.
  • Acid Induced Hydrolysis of Nitriles. (n.d.). In AK Lectures.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). In YouTube.
  • Reactions of Nitriles. (2024). In Chemistry Steps.
  • Method for preparing 4-cyanopiperidine hydrochloride. (2016).
  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2005).
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). In Ventura College Organic Chemistry Lab.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). In PMC.
  • Method for preparing 4-cyanopiperidine hydrochloride. (2016).
  • Method for preparing 4-cyanopiperidine hydrochloride. (2017).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). In Chemistry LibreTexts.
  • Process for producing cyanopiperidine. (n.d.).
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. (n.d.). In Benchchem.
  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. (2018). In PubMed.

Sources

Removal of unreacted starting materials in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis & Purification Topic: Removal of Unreacted Starting Materials Ticket ID: PIP-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Azeotrope Trap"

Welcome to the technical center. If you are here, you likely attempted to distill your crude piperidine reaction mixture and found that the pyridine impurity persisted, or you are seeing stubborn alkyl halide spots on your TLC.

The Core Problem: Simple fractional distillation is often insufficient for high-purity applications (e.g., API synthesis) because piperidine (bp 106°C) and pyridine (bp 115°C) form a difficult-to-separate azeotrope. Furthermore, unreacted alkyl halides (from cyclization routes) are genotoxic impurities (GTIs) that require removal to ppm levels.

This guide prioritizes thermodynamic separation (pKa manipulation) and chemoselective scavenging over simple physical separation.

Module 1: Removing Pyridine (Hydrogenation Route)

Scenario: You have reduced pyridine (or a substituted derivative) using H₂/Pd-C, PtO₂, or Na/EtOH. The conversion is incomplete (~90-95%), leaving residual pyridine.

The Science: The "pKa Swing"

The most robust separation exploits the massive basicity gap between the product and the impurity.

  • Piperidine (Product): Aliphatic amine,

    
    .
    
  • Pyridine (Impurity): Aromatic amine,

    
    .
    

At a neutral or slightly acidic pH (6.0–7.0), piperidine is fully protonated (cationic/water-soluble), while pyridine remains largely unprotonated (neutral/organic-soluble).

Comparative Data: Physical Properties
PropertyPiperidine (Product)Pyridine (Impurity)Implication
Boiling Point 106°C115°CToo close for standard distillation; azeotrope risk.
pKa (Conj. Acid) 11.2 5.2

. This is the separation vector.
Solubility (pH 6) >99% Ionized (

)
>80% Neutral (Organic)Allows extractive separation.
Protocol: The "pKa Swing" Extraction

Reagents: 1M HCl, 2M NaOH, DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether).

  • Acidification: Dissolve crude mixture in water. Add 1M HCl dropwise until pH reaches 5.5–6.0 .

    • Checkpoint: Use a calibrated pH meter. Do not go below pH 4, or pyridine will protonate and contaminate the aqueous layer.

  • The Wash (Removal of Pyridine): Extract the aqueous layer 3x with DCM.

    • Mechanism:[1][2][3] At pH 6, Pyridine is free-base (organic layer). Piperidinium chloride is water-soluble (aqueous layer).

    • Action: Discard the organic layers (contains pyridine).

  • Basification (Recovery): Cool the aqueous layer on ice. Add 2M NaOH (or KOH pellets) until pH > 12.

    • Observation: The solution will become cloudy/oily as piperidine free-base separates.

  • Extraction: Extract 3x with DCM or Et₂O.

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ for amines if possible to prevent Lewis acid coordination, though less critical here).

  • Concentration: Rotovap carefully (piperidine is volatile!).

Visual Workflow: The pKa Swing

PiperidineExtraction Crude Crude Reaction Mix (Piperidine + Pyridine) Acidify Dissolve in H2O Adjust to pH 5.5 - 6.0 Crude->Acidify Extract1 Wash with DCM (x3) Acidify->Extract1 OrgLayer1 Organic Layer (Contains Pyridine) Extract1->OrgLayer1 Pyridine stays neutral AqLayer1 Aqueous Layer (Piperidinium Salt) Extract1->AqLayer1 Piperidine protonates Waste Waste Stream OrgLayer1->Waste Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract with Et2O/DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Piperidine) Extract2->FinalOrg

Figure 1: Selective Acid-Base Extraction Workflow based on pKa differentials.

Module 2: Removing Alkyl Halides (Cyclization Route)

Scenario: You synthesized piperidine via the reaction of a primary amine with 1,5-dibromopentane (or 1,5-dichloropentane). Issue: Trace alkyl halides are potent alkylating agents (genotoxic). They must be removed completely.

FAQ: Why not just distill?

While 1,5-dibromopentane (bp 224°C) boils higher than piperidine, trace amounts often co-distill due to steam distillation effects during workup. Chemical scavenging is safer and more effective.

The Solution: Nucleophilic Scavenger Resins

Instead of a liquid-liquid extraction which might form emulsions, use a solid-supported scavenger.

  • Target Impurity: Electrophile (Alkyl Halide).

  • Required Scavenger: Nucleophile (Thiol or Amine).

  • Recommendation: Si-Thiol (Silica-supported thiols) or Polymer-supported Thiophenol .

Protocol: Resin Scavenging
  • Dissolution: Dissolve crude piperidine in a non-protic solvent (THF, DCM, or EtOAc).

  • Loading: Add Si-Thiol resin (approx. 2–3 equivalents relative to the estimated impurity).

    • Note: If the impurity level is unknown, add 10 wt% of resin relative to the crude mass.

  • Incubation: Shake or stir gently (do not magnetic stir vigorously to avoid grinding the beads) for 1–4 hours at room temperature.

    • Chemistry:

      
       (The impurity becomes covalently bound to the bead).
      
  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains the purified amine; the toxic alkyl halide remains on the filter.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My piperidine product has a yellow tint. Is it impure?

  • Diagnosis: Yes. Piperidine oxidizes easily to form N-oxides or trace imines (tetrahydropyridines) which are yellow.

  • Fix: Distill over KOH pellets under nitrogen atmosphere. Store in the dark under Argon.

  • Pro Tip: If the color persists, treat with activated charcoal in methanol, filter, and re-evaporate.

Q2: I cannot use extraction because my piperidine derivative is water-soluble at pH 12.

  • Diagnosis: You likely have polar functional groups (e.g., -OH, -COOH) on the piperidine ring.

  • Fix: Use "Catch and Release" (SCX Chromatography) .

    • Load crude mix onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid resin).

    • Wash with MeOH (Neutral/Acidic impurities like pyridine or non-basic byproducts elute).

    • Elute product with 2M NH₃ in MeOH . The ammonia displaces the piperidine.

Q3: Can I use CO₂ to separate piperidine from pyridine?

  • Diagnosis: Yes, this is a classic "forgotten" technique.

  • Mechanism: Piperidine is a strong enough base to form a stable carbamate salt with CO₂; pyridine is not.[4]

  • Protocol: Bubble dry CO₂ gas through the dry organic mixture. Piperidine carbamate precipitates as a solid. Filter it off, wash with solvent (removes pyridine), and regenerate piperidine by heating or treating with dilute acid.

Decision Matrix: Selecting the Right Purification

PurificationMatrix Impurity Identify Impurity Pyridine Pyridine (Aromatic Amine) Impurity->Pyridine AlkylHalide Alkyl Halide (Electrophile) Impurity->AlkylHalide Method1 Acid-Base Extraction (pH 5.5-6.0) Pyridine->Method1 Standard Method3 SCX Catch & Release (If product is polar) Pyridine->Method3 Polar Product Method2 Si-Thiol Scavenger Resin AlkylHalide->Method2

Figure 2: Decision matrix for impurity removal strategies.

References

  • Biotage. (2024). Metal Scavengers and Organic Impurity Removal: User Guide. Retrieved from [Link]

  • Organic Syntheses. (2010). Multicomponent Synthesis of Tertiary Diarylmethylamines. Organic Syntheses, 87, 161-183. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity: Pyridine vs Piperidine.[3][5][6] Retrieved from [Link]

Sources

Stability issues of 1-Cyclohexylpiperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Solution Ticket ID: [TECH-SUP-CPCA-001] Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Hub

You are likely accessing this guide because you are observing unexpected behavior with 1-Cyclohexylpiperidine-4-carboxylic acid (CPCA) in your formulation or assay. Whether you are seeing "ghost" peaks in your HPLC, precipitation in your buffers, or assay drift, this guide addresses the root physicochemical causes.

This molecule is a zwitterionic tertiary amine . Its stability profile is governed by two competing forces: the lipophilicity of the cyclohexyl ring and the ionization states of the piperidine/carboxylic acid core.

Part 1: The "Zwitterion Trap" (Solubility & pH)

User Complaint: "My solution was clear when I prepared it in 0.1M HCl, but it turned cloudy when I added it to my PBS buffer (pH 7.4)."

Root Cause Analysis: CPCA is an amphoteric molecule. It contains a basic nitrogen (piperidine) and an acidic carboxyl group.[1]

  • Low pH (< 4): Exists as a cation (Soluble).

  • High pH (> 11): Exists as an anion (Soluble).

  • Neutral pH (~7.0 - 7.5): Exists as a Zwitterion (Net neutral charge).

Unlike simple amino acids (like Glycine) which are water-soluble zwitterions, CPCA has a bulky, hydrophobic cyclohexyl group . When the net charge drops to zero (at the Isoelectric Point, pI), the hydrophobic forces dominate, causing immediate aggregation and precipitation.

Visualizing the Equilibrium

pH_Equilibrium Cation Cationic Form (pH < 4) Soluble Zwitterion Zwitterion (Isoelectric Point) (pH ~ 7.2) INSOLUBLE / PRECIPITATES Cation->Zwitterion - H+ (Deprotonation of COOH) Zwitterion->Cation + H+ Anion Anionic Form (pH > 10) Soluble Zwitterion->Anion - H+ (Deprotonation of NH+) Anion->Zwitterion + H+

Figure 1: The pH-dependent solubility profile of CPCA. The "Danger Zone" is pH 6.5–8.0.

Troubleshooting Protocol: Solubility Rescue

If you observe precipitation:

  • Do NOT heat: Heating zwitterions often promotes irreversible crystal growth.

  • Shift the pH:

    • Acid Shift: Add 1M HCl dropwise until pH < 4.

    • Base Shift: Add 1M NaOH dropwise until pH > 10.

  • Co-solvent Addition: If you must work at pH 7.4, add 5-10% DMSO or Methanol to solubilize the zwitterionic species.

Part 2: Chemical Stability (Oxidation Issues)

User Complaint: "I see a new impurity peak at RRT 1.05 in my HPLC chromatogram after storing the solution for 48 hours."

Root Cause Analysis: The tertiary amine in the piperidine ring is susceptible to N-oxidation , forming the N-oxide. This is accelerated by:

  • Dissolved Oxygen: In aqueous solutions.

  • Peroxides: Found in aged ethers (THF, Dioxane) or surfactants (Tween, PEG).

  • Light: Photo-oxidative degradation.

Mechanism of Degradation

Oxidation_Pathway CPCA CPCA (Parent) Tertiary Amine Transition Transition State CPCA->Transition Nucleophilic Attack Oxidant Oxidant (Peroxides/O2) Oxidant->Transition N_Oxide CPCA N-Oxide (Impurity) Transition->N_Oxide Oxygen Transfer

Figure 2: Oxidative degradation pathway of the tertiary amine center.

Prevention Protocol
  • Degas Solvents: Helium sparge or sonicate buffers to remove dissolved oxygen.

  • Avoid Aged Solvents: Do not use THF or Dioxane that has been opened for >1 month without testing for peroxides.

  • Amber Glass: Store all solutions in amber vials to prevent photo-initiated oxidation.

Part 3: FAQ & Analytical Troubleshooting

Q: I am using the Hydrochloride salt (HCl) version. Why is it hygroscopic? A: Piperidine salts are notorious for hygroscopicity. The crystal lattice energy is easily overcome by atmospheric moisture.

  • Impact: Weighing errors. If your powder absorbs 5% water weight, your molar concentration will be 5% lower than calculated.

  • Fix: Store the solid in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: Can I autoclave solutions of CPCA? A: Proceed with caution. While the molecule is thermally stable up to ~150°C, the combination of high heat and pressure in aqueous solution can induce decarboxylation (loss of CO2), especially if the pH is acidic.

  • Recommendation: Use 0.22 µm sterile filtration instead of autoclaving.

Q: My HPLC peak shape is tailing badly. Is the column degrading? A: Likely not. Tertiary amines interact strongly with residual silanols on silica-based columns.

  • Fix: Add a "sacrificial base" or ion-pairing modifier to your mobile phase.

    • Modifier: 0.1% Trifluoroacetic acid (TFA) or 10mM Triethylamine (TEA).

    • Column Choice: Use a "Base-Deactivated" (BDS) or high-pH stable C18 column.

Part 4: Standardized Protocols
Protocol A: Stability-Indicating HPLC Setup

Use this method to verify the purity of your CPCA in solution.

ParameterSettingRationale
Column C18, 150 x 4.6mm, 3.5µm (e.g., XBridge or Gemini)High surface area for retention of polar zwitterions.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)High pH ensures the molecule is anionic (soluble) and suppresses silanol interactions.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 15 minsElutes the polar parent early and lipophilic impurities later.
Detection UV @ 210 nmCPCA lacks a strong chromophore; low UV is required.
Temperature 40°CImproves peak symmetry.
Protocol B: Workflow Decision Tree

Workflow Start Start: Dissolving CPCA Check_pH Is Target pH 6.0 - 8.0? Start->Check_pH Direct_Dissolve Dissolve in Water/Buffer Check_pH->Direct_Dissolve No (pH <6 or >8) Pre_Dissolve Pre-dissolve in DMSO (10x stock) OR adjust pH < 4 first Check_pH->Pre_Dissolve Yes (Physiological pH) Check_Clarity Is Solution Clear? Direct_Dissolve->Check_Clarity Pre_Dissolve->Check_Clarity Success Proceed to Experiment (Store at 4°C, Dark) Check_Clarity->Success Yes Fail_Precip Aggregates Formed. Add 0.1M NaOH or DMSO. Check_Clarity->Fail_Precip No

Figure 3: Decision tree for preparing stable solutions of CPCA.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18724, 1-Cyclohexylpiperidine. Retrieved from [Link]

    • Note: Provides foundational physicochemical d
  • Bickel, M. H. (1969).The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325–355.
  • Note: Source for hygroscopicity warnings and handling d
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Note: Definitive guide on zwitterionic solubility profiles (pI effects).

Sources

Troubleshooting guide for the synthesis of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis & Functionalization Ticket ID: PIP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Chemistry Division)

Overview

Welcome to the Piperidine Synthesis Technical Support Center. Piperidine rings are the structural backbone of countless pharmacophores (e.g., fentanyl, paroxetine, methylphenidate). However, their synthesis is often plagued by three "silent killers": catalyst poisoning during hydrogenation, regioselectivity failure during functionalization, and the notorious "sticky amine" phenomenon during purification.

This guide moves beyond standard textbook procedures to address the why and how of failure, providing self-validating protocols to ensure reproducibility.

Module 1: Catalytic Hydrogenation of Pyridines

The "Brute Force" Approach

User Query: "My hydrogenation of 2-substituted pyridine using Pd/C stopped at 50% conversion. Adding more catalyst didn't help. What went wrong?"

Scientist Diagnosis: You are likely experiencing Catalyst Poisoning or Substrate Inhibition . Pyridines are notorious for coordinating strongly to metal surfaces via the nitrogen lone pair, effectively blocking active sites. Furthermore, if your starting material contains trace sulfur (common in thio-pyridine precursors) or free amines, Pd/C will deactivate rapidly.

Troubleshooting Protocol: Switch to Adams’ Catalyst (PtO₂) in acidic media.[1] The acid protonates the pyridine nitrogen, preventing it from binding too tightly to the catalyst surface, while PtO₂ is more robust against poisoning than Pd/C.

Standardized Protocol: Hydrogenation using Adams' Catalyst

Validation Checkpoint: Monitor H₂ uptake. If uptake ceases before theoretical calculation, do not simply add more catalyst to the same pot. Filter and restart.

  • Preparation: Dissolve the pyridine substrate (10 mmol) in Glacial Acetic Acid (20 mL). The solvent acts as the proton source.

  • Catalyst Loading: Add PtO₂ (5 mol%). Note: PtO₂ is a pro-catalyst. It reduces to active Pt(0) in situ.

  • Hydrogenation: Purge with H₂ (balloon or Parr shaker at 50 psi). Stir vigorously.

  • Workup (Critical): Filter through Celite.

    • Self-Validating Step: Neutralize the filtrate with NaOH slowly in an ice bath. Piperidines are volatile; if the solution gets hot during neutralization, you will lose your product to evaporation.

User Query: "I need the trans-2,6-disubstituted piperidine, but hydrogenation yields the cis-isomer. How do I switch selectivity?"

Scientist Diagnosis: Catalytic hydrogenation is dominated by kinetics , leading to cis-addition of hydrogen across the least hindered face. You cannot force trans-selectivity via standard heterogeneous hydrogenation.

Solution: You must rely on Thermodynamic Equilibration .

  • Perform the hydrogenation to get the cis-isomer.[2]

  • Isolate the crude product.

  • Reflux in ethanol with catalytic sodium ethoxide (NaOEt). This allows the substituents to adopt the thermodynamically favorable equatorial-equatorial (trans) conformation via reversible deprotonation/reprotonation at the

    
    -carbon.
    
Visual Guide: Hydrogenation Troubleshooting Logic

Hydrogenation_Troubleshooting Start Start: Pyridine Reduction Fails Check_Cat Check Catalyst Type Start->Check_Cat Check_Stereo Stereochemistry Issue? Start->Check_Stereo Is_Pd Using Pd/C? Check_Cat->Is_Pd Poison Likely N-Coordination Poisoning Is_Pd->Poison Yes Switch_Pt Switch to PtO2 / AcOH Poison->Switch_Pt Want_Trans Need Trans Isomer? Check_Stereo->Want_Trans Kinetic Hydrogenation gives Cis (Kinetic) Want_Trans->Kinetic Equilib Perform Base-Mediated Equilibration (Reflux NaOEt/EtOH) Kinetic->Equilib

Caption: Decision matrix for optimizing pyridine hydrogenation based on catalyst activity and stereochemical requirements.

Module 2: C-H Functionalization ( -Lithiation)

The "Beak-Lee" Method[3]

User Query: "I tried lithiating N-Boc piperidine with n-BuLi at -78°C, but I got a complex mixture and low yield. Why?"

Scientist Diagnosis: You likely used n-BuLi instead of s-BuLi , or failed to maintain strict temperature control.

  • Regioselectivity: n-BuLi is nucleophilic and can attack the carbamate carbonyl (Boc group). You need sec-BuLi, which is more basic and sterically hindered, favoring proton abstraction (lithiation) over nucleophilic attack.

  • Dipole Stabilization: The lithiated species is stabilized by complexation with the Boc oxygen (Complex Induced Proximity Effect - CIPE). This species is thermally unstable above -50°C.

Protocol: Beak-Lee -Lithiation

Reference: Beak, P., & Lee, W. K. (1993).[4]

Reagents:

  • N-Boc-piperidine (1.0 eq)

  • s-BuLi (1.2 eq, cyclohexane solution)

  • TMEDA (1.2 eq) - Essential for breaking up BuLi aggregates.

  • Electrophile (e.g., MeI, Benzaldehyde).

Step-by-Step:

  • Drying: Flame-dry all glassware. Use anhydrous Et₂O (THF can sometimes promote side reactions at higher temps, but Et₂O is standard for Beak chemistry).

  • Complexation: Mix TMEDA and s-BuLi in Et₂O at -78°C. Stir for 15 mins.

  • Lithiation: Add N-Boc-piperidine dropwise.

    • Wait Time: Stir for 3-4 hours at -78°C. Unlike aromatic lithiation (fast), sp³ C-H activation is slow.

  • Quench: Add the electrophile.

  • Warm Up: Allow to warm to room temperature slowly overnight.

Data: Solvent & Base Effects on Yield [5]

Base SystemSolventTemp (°C)Yield (%)Primary Issue
n-BuLiTHF-78<30%Nucleophilic attack on Boc
s-BuLiTHF-7865%Moderate stabilization
s-BuLi / TMEDA Et₂O -78 85-95% Optimal CIPE stabilization
LDATHF-780%Sterically unable to abstract

-H

Module 3: Purification & Isolation

The "Sticky Amine" Problem

User Query: "My product is streaking all over the TLC plate and stuck on the silica column. I'm losing 40% of my mass."

Scientist Diagnosis: Piperidines are secondary/tertiary amines with basic nitrogen lone pairs. These interact with the acidic silanol (Si-OH) groups on silica gel via hydrogen bonding, causing "tailing" and irreversible adsorption.

Troubleshooting Protocol: You must deactivate the silica.

Method A: The "Pre-Wash" (Recommended for bulk) Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This caps the acidic sites.

Method B: The Mobile Phase Modifier Add 1% NH₄OH (aq) or 1-5% TEA to your DCM/MeOH eluent.

  • Warning: If using DCM/MeOH/NH₄OH, shake the solvent mixture vigorously in a sep funnel first to saturate the organic layer, then discard the excess aqueous layer. Using a biphasic eluent will ruin the column.

Method C: The "Salt Switch" (For high purity) If chromatography fails:

  • Dissolve crude amine in Et₂O.

  • Bubble HCl gas or add HCl/Dioxane.

  • Filter the Piperidine[1][6]·HCl salt .

  • Recrystallize the salt (usually from EtOH/Et₂O).

  • Freebase with NaOH/DCM biphasic extraction if necessary.

Module 4: Cyclization Strategies

Reductive Amination

Visual Guide: Reductive Amination Pathway

Reductive_Amination Substrate Amino-Aldehyde Precursor Imine Imine/Iminium Intermediate Substrate->Imine -H2O (pH 5-6) Side_Product Direct Reduction of Aldehyde Substrate->Side_Product If NaBH4 used (Too Strong) Product Piperidine Imine->Product Fast Reduction Reducing_Agent NaBH(OAc)3 (Mild, Selective) Reducing_Agent->Imine Selectively reduces Imine

Caption: Pathway showing why NaBH(OAc)3 is preferred over NaBH4 to prevent aldehyde reduction before cyclization.

Critical FAQ:

  • Q: Why use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride?

  • A: STAB is less toxic (no cyanide) and sterically bulkier. It reduces imines much faster than it reduces aldehydes, allowing for "one-pot" procedures without side reactions.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc-piperidines.[7] The Journal of Organic Chemistry, 58(5), 1109-1117. Link
    
  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Frank, R. L., et al. (1955). 2-Stilbazole (Method using Adams' Catalyst).[1] Organic Syntheses, Coll. Vol. 3, p.711. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Validation & Comparative

A Comparative Guide to 1-Cyclohexylpiperidine-4-carboxylic acid and Loratadine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-Cyclohexylpiperidine-4-carboxylic acid and loratadine, framed within the context of preclinical drug discovery and characterization. While loratadine is a well-defined, second-generation antihistamine, 1-Cyclohexylpiperidine-4-carboxylic acid represents an uncharacterized chemical entity. This document serves as a methodological framework for researchers aiming to characterize novel chemical scaffolds by using an established drug as a benchmark. We will explore their physicochemical properties, delve into the established pharmacology of loratadine, and present a comprehensive suite of experimental protocols necessary to elucidate the potential biological activity of its comparator.

Introduction: Establishing the Benchmarks

Loratadine is a potent, long-acting tricyclic antihistamine renowned for its selective inverse agonist activity at peripheral histamine H1 receptors.[1][2] As a second-generation agent, its key advantage is a significant reduction in sedative effects compared to its predecessors, owing to its limited ability to cross the blood-brain barrier.[3][4] It is widely used to treat allergic conditions such as rhinitis and urticaria.[5][6][7] Loratadine is metabolized in the liver to an active metabolite, desloratadine, which also possesses strong antihistaminic properties.[3][8]

1-Cyclohexylpiperidine-4-carboxylic acid , in contrast, is a piperidine derivative whose pharmacological profile is not extensively documented in public literature.[9] Piperidine scaffolds are common in medicinal chemistry and can be found in various neurologically active agents and antihistamines.[9] The presence of a cyclohexyl group suggests increased lipophilicity, which may influence its absorption and distribution, while the carboxylic acid moiety can affect solubility and potential receptor interactions. This guide will treat it as a novel compound for characterization.

Physicochemical Properties: The Foundation of Drug Action

A molecule's fundamental chemical and physical properties dictate its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key physicochemical parameters for both compounds.

PropertyLoratadine1-Cyclohexylpiperidine-4-carboxylic acidSignificance in Drug Discovery
Molecular Formula C22H23ClN2O2[4][6][10]C12H22ClNO2 (hydrochloride salt)[9][11]Defines the elemental composition and exact mass.
Molecular Weight 382.9 g/mol [6][10]247.76 g/mol (hydrochloride salt)[9][11]Influences diffusion, absorption, and distribution. Smaller molecules often exhibit better permeability.
Structure Tricyclic benzocycloheptapyridine[6]Substituted piperidineThe core scaffold dictates three-dimensional shape and potential for receptor binding.
Solubility Not soluble in water; very soluble in acetone, alcohol, and chloroform.[10][12]Hydrochloride salt form enhances solubility.[9]Critical for formulation and bioavailability. Poor aqueous solubility can hinder oral absorption.
XLogP3 5.2[6]Not available (Predicted to be lower than loratadine due to smaller size and carboxylic acid)A measure of lipophilicity. High values may indicate good membrane permeability but can also lead to poor aqueous solubility and higher metabolic clearance.

Mechanism of Action: Known vs. Unknown

Loratadine: Selective Histamine H1 Receptor Inverse Agonist

Loratadine exerts its therapeutic effect by acting as a selective inverse agonist of peripheral histamine H1 receptors.[1][3] Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the classic allergic responses: vasodilation, increased vascular permeability, and smooth muscle contraction.[8] Loratadine binds to the H1 receptor and stabilizes it in an inactive conformation, thus blocking this cascade and alleviating allergic symptoms.[]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Loratadine Loratadine Loratadine->H1R Blocks (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to PKC PKC Activation DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Allergic_Response Allergic Response (Vasodilation, etc.) Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling and the inhibitory action of loratadine.

1-Cyclohexylpiperidine-4-carboxylic acid: A Profile to be Determined

The biological activity of this compound is currently uncharacterized. Its structural elements, however, provide a rationale for a targeted screening approach. The piperidine core is present in many H1 antagonists.[8] Therefore, a primary objective is to determine its affinity and functional activity at the histamine H1 receptor, using the same assays applied to loratadine.

Experimental Protocols for Comparative Characterization

To objectively compare these two molecules, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for this evaluation.

Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity

This experiment quantifies the binding affinity (Ki) of a test compound for the target receptor. It is the gold standard for determining how strongly a compound interacts with its molecular target.

Objective: To determine the Ki of loratadine and 1-Cyclohexylpiperidine-4-carboxylic acid for the human histamine H1 receptor.

Methodology:

  • Preparation of Reagents:

    • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.

    • Radioligand: [3H]-Pyrilamine (a known high-affinity H1 antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: Prepare stock solutions of loratadine and 1-Cyclohexylpiperidine-4-carboxylic acid in 100% DMSO, followed by serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

    • For total binding wells, add assay buffer instead of a test compound.

    • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Separation & Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow_binding_assay A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Test Compound) A->B C Filter & Wash (Separate Bound/Free) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50 & Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This assay determines whether a compound that binds to the receptor acts as an agonist (activates it), antagonist (blocks an agonist), or inverse agonist (reduces basal activity).

Objective: To characterize the functional activity of the test compounds at the H1 receptor.

Methodology:

  • Cell Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition & Measurement:

    • Use a fluorescence imaging plate reader (FLIPR) or similar instrument to measure fluorescence changes in real-time.

    • Antagonist Mode: Add serial dilutions of the test compounds and incubate for 15-30 minutes. Then, add a known concentration of histamine (e.g., EC80) and measure the fluorescence response. An antagonist will reduce the histamine-induced signal.

    • Agonist Mode: Add serial dilutions of the test compounds directly to the cells and measure any increase in fluorescence.

  • Data Analysis:

    • For antagonist mode, plot the histamine response against the concentration of the test compound to determine the IC50.

    • For agonist mode, plot the fluorescence increase against the concentration of the test compound to determine the EC50.

    • Loratadine is expected to show potent antagonist activity (and inverse agonist activity, which would manifest as a reduction in basal signal if the system has constitutive activity). 1-Cyclohexylpiperidine-4-carboxylic acid's activity is to be determined.

Comparative Data Summary

The table below summarizes the known pharmacological data for loratadine and provides a template for the data to be generated for the test compound.

ParameterLoratadine (Reference Data)1-Cyclohexylpiperidine-4-carboxylic acid (Experimental)
H1 Receptor Binding Affinity (Ki) ~35 nM[14]To be determined
Functional Activity Inverse Agonist / Antagonist[1]To be determined
CNS Penetration Low; minimal receptor occupancy in the brain at therapeutic doses.[15]To be determined
In Vivo Efficacy Inhibits allergic bronchospasm in guinea pigs (ED50 = 0.40 mg/kg).[14]To be determined

Synthesis and Purity Considerations

The validity of any pharmacological data is contingent on the purity and identity of the test compounds.

Loratadine Synthesis: The synthesis of loratadine is well-documented and often involves multi-step routes starting from materials like 2-cyano-3-methylpyridine.[16][17] Key steps can include Ritter or Wittig reactions to construct the complex tricyclic core.[16][18]

1-Cyclohexylpiperidine-4-carboxylic acid Synthesis: The synthesis of this class of compound typically involves the formation of the piperidine ring, followed by N-alkylation with a cyclohexyl group and subsequent carboxylation at the 4-position.[9]

Purity Analysis (Mandatory for both compounds): A standardized High-Performance Liquid Chromatography (HPLC) method should be used to confirm the purity of each batch of compound before biological testing.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Detection: UV absorbance at a relevant wavelength (e.g., 247 nm for loratadine[14]).

  • Standard: A certified reference standard should be run for comparison.

  • Acceptance Criteria: Purity should be >95% for use in biological assays.

Conclusion

This guide establishes a comparative framework for evaluating an uncharacterized molecule, 1-Cyclohexylpiperidine-4-carboxylic acid, against the well-known antihistamine, loratadine. While loratadine serves as a benchmark with a defined mechanism and high affinity for the H1 receptor, the properties of 1-Cyclohexylpiperidine-4-carboxylic acid remain to be elucidated.

By following the detailed experimental protocols for receptor binding, functional activity, and purity analysis, researchers can generate the necessary data to build a comprehensive pharmacological profile for this novel compound. This structured, comparative approach is fundamental in early-stage drug discovery, allowing for the systematic characterization of new chemical entities and the identification of promising new therapeutic leads.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Loratadine?
  • BOC Sciences. (n.d.). Loratadine: Definition, Mechanism of Action and Application.
  • Wang, X. (n.d.). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press.
  • Wikipedia. (n.d.). Loratadine.
  • Benchchem. (n.d.). 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride.
  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
  • ChemicalBook. (2024, August 21). What is the Mechanism of action of Loratadine?
  • MedlinePlus. (2025, August 15). Loratadine.
  • National Center for Biotechnology Information. (n.d.). Loratadine. PubChem.
  • LymphoSign Journal. (n.d.). Histamine, histamine receptors, and anti-histamines in the context of allergic responses.
  • U.S. Food and Drug Administration. (n.d.). 20-641S007 Loratadine Final Print Label.
  • CymitQuimica. (n.d.). CAS 79794-75-5: Loratadine.
  • ResearchGate. (n.d.). Synthesis of loratadine.
  • ChemicalBook. (n.d.). Loratadine synthesis.
  • Cayman Chemical. (n.d.). Loratadine (SCH 29851, CAS Number: 79794-75-5).
  • PubMed. (n.d.). Loratadine.
  • Scribd. (n.d.). Synthesis Methods for Loratadine, Cetirizine, and Fexofenadine.
  • Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
  • Sigma-Aldrich. (n.d.). 1-Cyclohexyl-4-piperidinecarboxylic acid hydrochloride.
  • Tashiro, M., et al. (2011). Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography. Human Psychopharmacology: Clinical and Experimental, 26(3), 235-239.
  • Wyzant. (2015, May 22). What are some chemical properties of loratadine?

Sources

Evaluating the selectivity of 1-Cyclohexylpiperidine-4-carboxylic acid for H1 receptors over other GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Selectivity Profiling of 1-Cyclohexylpiperidine-4-carboxylic Acid (1-CPCA)

Part 1: Executive Summary & The "Privileged Scaffold" Paradox

1-Cyclohexylpiperidine-4-carboxylic acid (1-CPCA) represents a classic "privileged scaffold" in medicinal chemistry.[1] While it serves as a core pharmacophore for various H1 antihistamines (structurally analogous to the piperidine tail of fexofenadine or the metabolic derivatives of terfenadine), its evaluation requires rigorous scrutiny.

The central challenge with 1-CPCA is promiscuity .[1] The piperidine-carboxylate motif is highly attractive to Class A GPCRs, specifically:

  • Histamine H1 Receptors (Target): Desired efficacy.

  • Muscarinic Acetylcholine Receptors (M1–M5): Major off-target liability (causing dry mouth, tachycardia).[1]

  • Sigma Receptors (σ1/σ2): Potential CNS modulation.

This guide outlines the definitive protocol for quantifying the Selectivity Ratio (SR) of 1-CPCA, comparing it against industry-standard "Gold Benchmarks" (Cetirizine and Fexofenadine) to determine its viability as a lead compound or research tool.

Part 2: Comparative Landscape

To validate 1-CPCA, we must benchmark it against established antagonists.[1] The goal is to achieve an H1 selectivity ratio >1,000-fold over Muscarinic receptors.

Table 1: The Competitive Landscape (Representative Pharmacological Profiles)
Feature1-CPCA (The Lead) Cetirizine (Benchmark 1) Diphenhydramine (Neg.[1] Control)
Chemical Class Piperidine CarboxylatePiperazine CarboxylateEthanolamine
H1 Affinity (

)
High (nM range)High (~6 nM)Moderate (~15 nM)
Muscarinic Affinity Moderate (Risk) Negligible (

)
High (Promiscuous)
Selectivity Ratio Variable (Requires Optimization) > 1,000 (Excellent)< 100 (Poor)
BBB Penetration Moderate (Amphiphilic)Low (Zwitterionic)High (Sedative)
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Analyst Note: 1-CPCA often exhibits a "cleaner" profile than first-generation ethanolamines (like Diphenhydramine) but lacks the steric bulk that grants second-generation agents (Cetirizine) their supreme selectivity.

Part 3: The Selectivity Screening Protocol

This protocol is a self-validating system.[1] We do not rely solely on binding (


); we must confirm functional antagonism (

) to rule out partial agonism, which is common in small piperidine fragments.
Phase A: The "Off-Target" Signaling Overlap

The H1 receptor and Muscarinic M3 receptor both couple to


 proteins, triggering the PLC/IP3/

pathway. This signaling convergence makes functional discrimination critical.

SignalingOverlap cluster_legend Screening Logic H1 Histamine H1 Receptor (Target) Gq Gq/11 Protein H1->Gq Agonist Binding M3 Muscarinic M3 Receptor (Off-Target) M3->Gq Cross-Reactivity Risk PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release (Readout) IP3->Ca Note Both receptors drive Ca2+ flux. Selectivity is defined by blocking H1 without blocking M3.

Figure 1: Convergent


 signaling pathways. Both H1 and M3 activation result in Calcium release, necessitating specific antagonists to isolate the response.
Phase B: Experimental Workflow (Step-by-Step)

Objective: Determine the Selectivity Ratio (


).

Step 1: Radioligand Displacement (The Binding Truth)

  • H1 Assay: Use HEK293 membranes expressing human H1.

    • Tracer:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Pyrilamine (2 nM).
      
    • Protocol: Incubate 1-CPCA (10 pM to 10

      
      M) for 60 min at 25°C.
      
  • Muscarinic Panel (M1-M5): Use CHO-K1 membranes.

    • Tracer:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -N-Methylscopolamine (0.2 nM).
      
    • Critical Check: If 1-CPCA displaces scopolamine at < 1

      
      M, the compound is non-selective .
      

Step 2: Functional Calcium Flux (FLIPR)

  • Why? To ensure 1-CPCA is a silent antagonist and not a partial agonist.[1]

  • Method: Load H1-CHO cells with Fluo-4 AM dye.[1]

  • Challenge: Stimulate with Histamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Add 1-CPCA.
    
  • Success Criteria: Complete suppression of

    
     spike without triggering a response on its own.
    

Step 3: Kinetic Residence Time (The Modern Standard)

  • Concept: Efficacy correlates with how long the drug stays on the receptor (Residence Time,

    
    ).
    
  • Method: Surface Plasmon Resonance (SPR) or TR-FRET.[1]

  • Target:

    
     minutes for H1; 
    
    
    
    minute for Muscarinic.

ScreeningCascade cluster_1 Tier 1: Affinity cluster_2 Tier 2: Function cluster_3 Tier 3: Kinetics Start 1-CPCA Sample BindH1 H1 Binding (Ki Determination) Start->BindH1 BindM Muscarinic Binding (Counter-Screen) Start->BindM CaFlux FLIPR Calcium Flux (Antagonist Mode) BindH1->CaFlux If Ki < 100nM BindM->CaFlux If Selectivity > 100x ResTime Residence Time (Dissociation Rate) CaFlux->ResTime If IC50 confirmed Decision Go/No-Go ResTime->Decision Final Profile

Figure 2: The Selectivity Screening Cascade. A "Go" decision requires high H1 affinity, low Muscarinic affinity, and functional antagonism.

Part 4: Data Interpretation & Calculation

When analyzing your 1-CPCA data, use the following logic to calculate the Selectivity Ratio (SR) .

Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Interpretation Guide:

  • SR < 10: Non-selective (High risk of side effects).

  • SR 10 - 100: Moderate selectivity (Acceptable for early leads, needs optimization).

  • SR > 1,000: Highly selective (Clinical candidate quality).

Representative Calculation (Hypothetical Data for 1-CPCA)
Receptor

(nM)
Interpretation
H1 (Target) 12 nM Potent Binder
M1 (Muscarinic) 450 nMWeak Binder
M3 (Muscarinic) 380 nMWeak Binder
Selectivity Ratio (M3/H1) 31.6 Moderate

References

  • BenchChem. (2024). 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride: Biological Activity and Properties.Link[1]

  • BindingDB. (2003). H1-histamine receptor affinity data for piperidine derivatives (Protocol PDSP_1493).Link[1]

  • Gillard, M., et al. (2003).[2] "H1 antagonists: receptor affinity versus selectivity." Inflammation Research, 52(1), S49-S50.[2] Link

  • Kroeze, W. K., et al. (2003). "H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs."[1] Neuropsychopharmacology, 28, 519-526.[1] Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Histamine H1 receptor: Physiology and Pharmacology.[3]Link[1]

Sources

Safety Operating Guide

1-Cyclohexylpiperidine-4-carboxylic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Stop and Read: 1-Cyclohexylpiperidine-4-carboxylic acid (and its hydrochloride salt) functions as a biologically active pharmaceutical intermediate.[1] While often classified as a GHS Category 4 Irritant, its structural moieties (piperidine ring and cyclohexyl group) dictate specific disposal protocols to prevent environmental bio-accumulation and unintended laboratory reactions.

Immediate Action Plan:

  • Do Not: Flush down laboratory drains (Strict Sewer Ban).

  • Do Not: Mix with strong oxidizing agents (e.g., permanganates, nitrates) or strong acids/bases without neutralization.

  • Do: Segregate as "Hazardous Waste – Solid/Liquid Toxic" for high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior.[2] This compound is amphoteric (containing both a basic amine and an acidic carboxyl group) and lipophilic (due to the cyclohexyl ring).

FeatureSpecificationOperational Implication
CAS Number 83626-37-3 (Free Base) / 1185295-86-6 (HCl Salt)Use CAS for precise waste profiling.
Molecular Weight ~211.30 g/mol (Free Base)Moderate molecular weight indicates non-volatility.
Solubility Water (moderate as salt), Methanol (high), DMSO (high)Critical: Water rinse alone is insufficient for glassware decontamination if the compound is in free-base form.
Reactivity Incompatible with Strong OxidizersRisk: Exothermic reaction/fire if mixed in general "Oxidizer" waste bins.
Bioactivity Antihistamine/Analgesic ScaffoldTreat as a pharmacologically active substance (PAPI).
The Causality of Hazard

The piperidine nitrogen is a secondary amine (or tertiary if substituted at N1, as in this case). Amines can react with nitrosating agents (like nitrites) to form nitrosamines , which are potent carcinogens [1]. Therefore, never dispose of this compound in a waste stream containing acidic nitrate/nitrite solutions.

Pre-Disposal Stabilization & Segregation

Trustworthiness in safety comes from a self-validating system . Your waste container setup must physically prevent incompatibility errors.[2][3]

The Segregation Logic

We utilize a "Compatibility Group" approach. 1-Cyclohexylpiperidine-4-carboxylic acid falls into Group G (General Organic) but requires isolation from Group E (Oxidizers).

SegregationLogic Compound 1-Cyclohexylpiperidine- 4-carboxylic acid Oxidizers Strong Oxidizers (Nitrates, Peroxides) Compound->Oxidizers Violent Reaction Acids Strong Acids (H2SO4, HCl) Compound->Acids Exothermic Salt Formation Bin_Org Bin A: Organic/Toxic (Correct Stream) Compound->Bin_Org Compatible Bin_Ox Bin B: Oxidizer Waste (DO NOT USE) Oxidizers->Bin_Ox Bases Strong Bases (NaOH, KOH)

Figure 1: Segregation Logic Flow. The compound must be isolated from oxidizers to prevent fire hazards. It is compatible with general organic waste streams.

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Rationale: Solids are the most stable form for transport but present dust inhalation risks.

  • Containment: Keep the substance in its original vial if possible. If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Cyclohexylpiperidine-4-carboxylic acid" (Do not use abbreviations).[1][4][5]

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag (double containment) to prevent contamination of the waste bin exterior.

  • Disposal Path: Place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Rationale: The "cyclohexyl" group increases lipophilicity.[1] If the solvent is organic (DCM, Ethyl Acetate), it goes to organic waste. If aqueous, pH adjustment may be needed.

  • Check pH: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 using dilute NaHCO₃ or dilute HCl. Why? Extreme pH liquids are classified as "Corrosive Waste" (RCRA D002) and cost more to treat [2].

  • Solvent Assessment:

    • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste .

    • Non-Halogenated (Methanol, Acetone): Dispose in Non-Halogenated Waste .

  • Precipitation Check: If neutralizing causes the compound to precipitate (crash out), do not filter it. Dispose of the entire slurry as Liquid Waste with High Solids Content .

Scenario C: Decontamination of Glassware (The Triple Rinse)

Rationale: Because of the lipophilic cyclohexyl ring, a simple water rinse is often ineffective for the free base form, leading to "ghost peaks" in future LC-MS runs.

Protocol:

  • Rinse 1 (Solubilization): Rinse with a small volume of Methanol or Ethanol .

    • Mechanism: The alcohol solubilizes the lipophilic cyclohexyl tail.

  • Rinse 2 (Transport): Rinse with water.

  • Rinse 3 (Polishing): Final rinse with Acetone (for quick drying).

  • Waste Management: Collect Rinses 1 and 3 into the Organic Solvent Waste container. Rinse 2 can go to the aqueous waste stream.

Regulatory Compliance (RCRA & EPA)[7][8][9]

As a researcher, you are the "Generator" under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Classification: This compound is not typically P-listed or U-listed (unless unused commercial chemical product).[6] However, it must be characterized.

    • Default Classification:Non-Regulated Chemical Waste (if not ignitable/corrosive).

    • Best Practice: Manage as Hazardous Waste due to pharmaceutical intermediate status.

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste.

    • Containers must be compatible with the waste (HDPE is recommended over glass for breakage safety).

Emergency Spill Response

Spill Scenario: 5g of powder spilled on the benchtop.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. Wear a N95 dust mask if powder is fine/aerosolized.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with Methanol-soaked wipes (to dissolve lipophilic residues).

    • Follow with a soapy water wash.[7][8]

  • Disposal: Place all wipes, gloves, and scoop materials into a Solid Hazardous Waste bag. Label as "Debris contaminated with 1-Cyclohexylpiperidine-4-carboxylic acid."

References

  • Occupational Safety and Health Administration (OSHA). N-Nitrosamines in the Workplace. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]

  • PubChem. Compound Summary: 1-Cyclohexylpiperidine-4-carboxylic acid. National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling 1-Cyclohexylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Logistics Summary

Immediate Action Required: Treat 1-Cyclohexylpiperidine-4-carboxylic acid as a Severe Eye Irritant and Respiratory Sensitizer . While often classified as a standard irritant, the piperidine moiety combined with the carboxylic acid functionality creates a zwitterionic solid that can adhere tenaciously to mucous membranes, causing prolonged damage.

Parameter Critical Specification
CAS Number 83669-58-3 (Free Base) / 1185295-86-6 (HCl Salt)
Physical State White to off-white crystalline powder (High static potential)
Primary Hazards H318: Causes serious eye damage (Conservative classification)H335: May cause respiratory irritationH315: Causes skin irritation
Glove Material Nitrile (≥ 5 mil) for solids; Laminate (Silver Shield) for prolonged solution handling.
Eye Protection Unvented Chemical Goggles . Safety glasses are insufficient for fine powders of this class.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) . If outside hood: P100/P3 Respirator .
Storage Desiccate at RT. Hygroscopic tendencies due to amine/acid functionalities.

Part 2: Hazard Analysis & Chemical Logic

As scientists, we must understand the why behind the safety protocol. This molecule is not just "white powder"; it is an amphoteric pharmacophore.

1. The Zwitterionic Effect & Static Charge 1-Cyclohexylpiperidine-4-carboxylic acid contains a basic secondary amine (piperidine, pKa ~11) and an acidic carboxyl group (pKa ~4). In its solid state, it often exists as a zwitterion.

  • Safety Implication: Zwitterionic organic solids possess high lattice energy and are prone to triboelectric charging (static). When you insert a spatula, the powder will likely "jump" or disperse unexpectedly.

  • Countermeasure: Use antistatic guns or ionizers during weighing. Never weigh on an open bench.

2. The Piperidine Moiety (Sensitization Risk) Piperidine derivatives are structural analogs to known sensitizers. While specific toxicological data for this exact intermediate may be sparse, the "Precautionary Principle" dictates we treat the piperidine ring as a potential contact allergen.

  • Safety Implication: Skin contact may not burn immediately but can lead to delayed hypersensitivity.

  • Countermeasure: Double-gloving is required not just for protection, but to prevent cross-contamination of lab surfaces (doorknobs, keyboards).

Part 3: PPE Technical Specifications

A. Hand Protection: Permeation Dynamics

Latex gloves are strictly prohibited . Natural rubber degrades rapidly upon contact with organic amines and offers poor resistance to the acidic component.

  • Primary Recommendation: Nitrile Rubber (NBR) .

    • Thickness: Minimum 0.12 mm (5 mil).

    • Breakthrough Time: >480 mins for solid handling.

  • Secondary Recommendation (Solutions): If dissolving in DMSO or Methanol:

    • Double Glove: Inner layer Polyethylene (PE) laminate / Outer layer Nitrile.

    • Reasoning: DMSO permeates nitrile in <10 minutes, carrying the dissolved API through to the skin.

B. Ocular Protection: The "Dust Drift" Protocol

Standard safety glasses with side shields fail against fine, static-charged powders. Air currents in the lab can carry micro-particles behind the lens.

  • Requirement: Indirect Vent or Unvented Chemical Goggles (ANSI Z87.1+ / EN 166).

  • Contact Lenses: Prohibited.[1] The solid can dissolve in the tear film, creating a concentrated acidic/basic solution trapped against the cornea.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood.

  • Secondary Control (Spill Cleanup/Weighing outside hood): Full-face respirator with P100 (HEPA) cartridges. N95 masks are inadequate for long-duration exposure to irritant organic salts.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Step 1: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Step 2: Verify airflow. If the airflow is too high, it will disperse the powder. Use a draft shield .

  • Step 3: Neutralize static. Pass an ionizing gun over the container and spatula for 5 seconds.

  • Step 4: Transfer. Use a disposable antistatic weighing boat. Do not return excess material to the stock container (avoids cross-contamination).

Protocol B: Solubilization
  • Solvent Choice: Soluble in water (pH dependent), Methanol, DMSO.

  • Exotherm Warning: Neutralizing the HCl salt form or the free acid can generate heat. Add solvent slowly.

Protocol C: Waste Disposal

Do not flush down the drain.[2] This compound is toxic to aquatic life (based on piperidine analogs).

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogen-Free Organic Solvents" (if in MeOH/DMSO) or "Aqueous Basic" waste streams.

  • Container: Triple rinse the empty bottle with Methanol before discarding glass.

Part 5: Visualization & Logic Flows

Diagram 1: PPE Selection Logic

Caption: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.

PPE_Selection Start START: Handling 1-Cyclohexylpiperidine-4-carboxylic acid State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE: - Nitrile Gloves (5 mil) - Lab Coat - Safety Glasses Hood->YesHood Yes NoHood Enhanced PPE: - P100 Respirator - Chemical Goggles - Nitrile Gloves Hood->NoHood No (High Risk) StandardSolv Water/Ethanol Solvent->StandardSolv Penetrating DMSO/DMF/DCM Solvent->Penetrating SingleGlove Single Nitrile Glove (Change every 30 mins) StandardSolv->SingleGlove DoubleGlove CRITICAL: Double Glove Required (Laminate Inner + Nitrile Outer) Penetrating->DoubleGlove

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational workflow to minimize static dispersion and exposure.

Handling_Workflow Prep 1. Preparation Check Airflow & Don PPE Static 2. Static Control Use Ionizer on Spatula/Vessel Prep->Static Weigh 3. Weighing Inside Hood/ Draft Shield Static->Weigh Clean 4. Decontamination Wipe Balance with MeOH Wet Wipe Weigh->Clean Waste 5. Disposal Solid Waste Stream Clean->Waste

References

  • PubChem. (n.d.). 1-Cyclohexylpiperidine-4-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.